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  • Product: 4-(2-Chloroethylsulfonyl)butyric Acid
  • CAS: 121315-24-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(2-Chloroethylsulfonyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 4-(2-chloroethylsulfonyl)butyric aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 4-(2-chloroethylsulfonyl)butyric acid, a valuable bifunctional molecule with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals and agrochemicals. The proposed synthesis is a three-step process commencing with the readily available starting materials, γ-butyrolactone and 2-mercaptoethanol. This document will elucidate the chemical principles underpinning each synthetic transformation, provide detailed experimental protocols, and discuss methods for the characterization of the intermediates and the final product. Safety considerations and a thorough list of references are also included to ensure a complete and practical guide for laboratory implementation.

Introduction

4-(2-Chloroethylsulfonyl)butyric acid is an organic compound featuring both a carboxylic acid and a reactive sulfonyl chloride precursor. This unique combination of functional groups makes it an attractive building block in medicinal chemistry and materials science. The carboxylic acid moiety provides a handle for conjugation to other molecules, such as peptides or targeting ligands, while the 2-chloroethylsulfonyl group can act as a masked vinyl sulfone, a Michael acceptor capable of forming covalent bonds with nucleophilic residues in biological targets. This reactivity profile is of significant interest in the design of targeted covalent inhibitors and other specialized chemical probes.

This guide will detail a logical and efficient three-step synthesis of 4-(2-chloroethylsulfonyl)butyric acid. The pathway is designed to be accessible in a standard laboratory setting, employing common reagents and techniques.

Overall Synthetic Pathway

The synthesis of 4-(2-chloroethylsulfonyl)butyric acid can be achieved through the following three-step sequence:

  • Step 1: Synthesis of 4-(2-Hydroxyethylthio)butyric Acid. This initial step involves the nucleophilic ring-opening of γ-butyrolactone with 2-mercaptoethanol.

  • Step 2: Oxidation to 4-(2-Hydroxyethylsulfonyl)butyric Acid. The thioether intermediate is then oxidized to the corresponding sulfone.

  • Step 3: Chlorination to 4-(2-Chloroethylsulfonyl)butyric Acid. The final step is the conversion of the primary alcohol to the desired chloroalkane using a suitable chlorinating agent.

Diagram of the Synthetic Workflow

Synthesis_Workflow start γ-Butyrolactone + 2-Mercaptoethanol step1 Step 1: Ring Opening start->step1 intermediate1 4-(2-Hydroxyethylthio)butyric Acid step1->intermediate1 Base Catalyst step2 Step 2: Oxidation intermediate1->step2 intermediate2 4-(2-Hydroxyethylsulfonyl)butyric Acid step2->intermediate2 Oxidizing Agent step3 Step 3: Chlorination intermediate2->step3 product 4-(2-Chloroethylsulfonyl)butyric Acid step3->product Thionyl Chloride

Caption: Overall synthetic workflow for 4-(2-chloroethylsulfonyl)butyric acid.

Detailed Synthetic Procedures and Mechanistic Insights

Step 1: Synthesis of 4-(2-Hydroxyethylthio)butyric Acid

The initial step of the synthesis involves the base-catalyzed nucleophilic ring-opening of γ-butyrolactone by 2-mercaptoethanol. The thiolate anion, generated in situ by the deprotonation of 2-mercaptoethanol with a suitable base, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the lactone. Subsequent protonation during the workup yields the desired carboxylic acid.

Causality of Experimental Choices:

  • Base Catalyst: A base such as sodium hydride or sodium ethoxide is used to deprotonate the thiol group of 2-mercaptoethanol, forming the much more nucleophilic thiolate anion.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent as it is inert to the reaction conditions and can solubilize the reactants.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the base and then allowed to proceed at room temperature.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-mercaptoethanol (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete and hydrogen evolution has ceased, add a solution of γ-butyrolactone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Oxidation of 4-(2-Hydroxyethylthio)butyric Acid to 4-(2-Hydroxyethylsulfonyl)butyric Acid

The oxidation of the thioether to a sulfone is a critical step to install the sulfonyl group. A common and effective method for this transformation is the use of hydrogen peroxide in the presence of a catalytic amount of a tungsten-based catalyst or simply an excess of a strong oxidizing agent like potassium permanganate.

Causality of Experimental Choices:

  • Oxidizing Agent: Hydrogen peroxide is a green and relatively safe oxidizing agent. The use of a catalyst like sodium tungstate is often employed to facilitate the oxidation. Alternatively, potassium permanganate provides a strong oxidation potential.

  • Solvent: A protic solvent like water or a mixture of water and a co-solvent is typically used for this oxidation.

  • pH Control: When using potassium permanganate, the reaction is often carried out under acidic or neutral conditions. The formation of manganese dioxide as a byproduct is a characteristic of this reaction.

Experimental Protocol (using Potassium Permanganate):

  • Dissolve the crude 4-(2-hydroxyethylthio)butyric acid (1.0 equivalent) in a mixture of water and a suitable co-solvent like acetone or tert-butanol in a flask equipped with a mechanical stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (approximately 2.2 equivalents) in water portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess permanganate and manganese dioxide.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a mineral acid (e.g., dilute sulfuric acid) to a pH of 1-2.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-hydroxyethylsulfonyl)butyric acid.

Step 3: Chlorination of 4-(2-Hydroxyethylsulfonyl)butyric Acid to 4-(2-Chloroethylsulfonyl)butyric Acid

The final step involves the conversion of the primary hydroxyl group to a chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product.[1][2]

Causality of Experimental Choices:

  • Chlorinating Agent: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides via an SN2 or SNi mechanism.[1] The reaction is generally clean and high-yielding.

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or chloroform is typically used. In some cases, the reaction can be run neat.

  • Temperature: The reaction is often performed at room temperature or with gentle heating to drive it to completion.

Experimental Protocol:

  • In a fume hood, carefully add thionyl chloride (1.2-1.5 equivalents) to the 4-(2-hydroxyethylsulfonyl)butyric acid (1.0 equivalent) at room temperature with stirring. A small amount of a catalyst like dimethylformamide (DMF) can be added.

  • Heat the reaction mixture to a gentle reflux (around 40-50 °C) for 2-4 hours. The evolution of SO₂ and HCl gases will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 4-(2-chloroethylsulfonyl)butyric acid can be purified by recrystallization or column chromatography.

Characterization of Intermediates and Final Product

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted ¹H NMR Signals (ppm, relative to TMS)Predicted ¹³C NMR Signals (ppm)Key IR Absorptions (cm⁻¹)
4-(2-Hydroxyethylthio)butyric Acid C₆H₁₂O₃S164.22~10-12 (br s, 1H, COOH), 3.7 (t, 2H, -CH₂OH), 2.7 (t, 2H, -SCH₂-), 2.5 (t, 2H, -CH₂COOH), 1.9 (quint, 2H, -CH₂CH₂CH₂-), ~2-3 (br s, 1H, -OH)~178 (COOH), ~60 (-CH₂OH), ~35 (-SCH₂-), ~32 (-CH₂S-), ~31 (-CH₂COOH), ~24 (-CH₂CH₂CH₂-)3400-2500 (broad, O-H), 2950 (C-H), 1710 (C=O)
4-(2-Hydroxyethylsulfonyl)butyric Acid C₆H₁₂O₄S180.22~10-12 (br s, 1H, COOH), 4.0 (t, 2H, -CH₂OH), 3.3 (t, 2H, -SO₂CH₂-), 2.6 (t, 2H, -CH₂COOH), 2.1 (quint, 2H, -CH₂CH₂CH₂-), ~3-4 (br s, 1H, -OH)~177 (COOH), ~58 (-CH₂OH), ~55 (-SO₂CH₂-), ~52 (-CH₂SO₂-), ~28 (-CH₂COOH), ~18 (-CH₂CH₂CH₂-)3500-2500 (broad, O-H), 2950 (C-H), 1710 (C=O), 1320 & 1130 (S=O)
4-(2-Chloroethylsulfonyl)butyric Acid C₆H₁₁ClO₄S214.66~10-12 (br s, 1H, COOH), 3.9 (t, 2H, -CH₂Cl), 3.5 (t, 2H, -SO₂CH₂-), 2.6 (t, 2H, -CH₂COOH), 2.2 (quint, 2H, -CH₂CH₂CH₂-)~177 (COOH), ~54 (-SO₂CH₂-), ~52 (-CH₂SO₂-), ~42 (-CH₂Cl), ~28 (-CH₂COOH), ~18 (-CH₂CH₂CH₂-)3300-2500 (broad, O-H), 2950 (C-H), 1715 (C=O), 1330 & 1140 (S=O), 750 (C-Cl)

Mass Spectrometry: The identity of the final product can be confirmed by mass spectrometry. For 4-(2-chloroethylsulfonyl)butyric acid, the expected [M-H]⁻ ion would be at m/z 212.99937.[3]

Safety Considerations

  • 2-Mercaptoethanol: Has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride: Is a flammable solid and reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any sources of ignition.

  • Potassium Permanganate: Is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials.

  • Thionyl Chloride: Is a corrosive and toxic liquid that reacts with water to release HCl and SO₂ gases. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves, safety glasses, and a lab coat, must be worn.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide has outlined a logical and practical three-step synthesis for 4-(2-chloroethylsulfonyl)butyric acid, a valuable bifunctional molecule. By providing detailed experimental protocols, mechanistic insights, and characterization data, this document serves as a comprehensive resource for researchers and scientists in the fields of organic synthesis and drug development. The described pathway utilizes readily available starting materials and established chemical transformations, making it an accessible route for the laboratory-scale production of this important chemical intermediate.

References

  • Lee, J. H., et al. (2013). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. Metabolic Engineering, 20, 69-77.
  • Google Patents. (2015). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
  • Google Patents. (2004).
  • BenchChem. (n.d.). Application Notes and Protocols for 4-Chloro-pentanoic Acid Ethyl Ester in Organic Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Laboratory Synthesis and Evaluation of Novel 2-(4-Chlorophenoxy)
  • AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy.
  • MDPI. (2023). Reaction of Bacterial Poly-3-Hydroxybutyrate with Thionyl Chloride in the Presence of Zinc Chloride, and the Preparation of Chlorine-Containing Oligomers. Polymers, 15(13), 2928.
  • Google Patents. (1998). US5789603A - Method for preparing 2-acetyl-γ-butyrolactone.
  • Valentic, M. A., et al. (1995). Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. Toxicology Letters, 80(1-3), 131-139.
  • ResearchGate. (2025). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[4][5]oxathioles and their transformations.

  • Reusch, W. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • PubChem. (n.d.). 4-(2-chloroethylsulfonyl)butyric acid.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(2-Chloroethylsulfonyl)butyric Acid.
  • Google Patents. (2008). WO2008022953A1 - Method for the production of d,l-2-hydroxy-4-alkylthio butyric acid.
  • ChemicalBook. (n.d.). Butyric Acid(107-92-6) 1H NMR spectrum.
  • Frontiers in Microbiology. (2022). 2-Hydroxy-4-(Methylthio)
  • Google Patents. (1993).
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH.
  • ChemTube3D. (n.d.).
  • ChemicalBook. (n.d.). 2-Chlorobutyric acid(4170-24-5) 1H NMR spectrum.
  • Organic Syntheses. (n.d.). dl-ketopinic acid.
  • Google Patents. (1993). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • PubMed Central. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)
  • ChemicalBook. (n.d.). 2-Methyl butyric acid(116-53-0) 1H NMR spectrum.
  • Sciencemadness Discussion Board. (2007). Oxidation of butyric acid to gamma-butyrolacton.
  • ResearchGate. (n.d.). FTIR spectra of butyric acid, HDES of M:TOPO (2:1), and an organic....
  • Chemguide. (n.d.). interpreting infra-red spectra.
  • NIST WebBook. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-.
  • ResearchGate. (n.d.). Production of Bio‐Gamma‐Butyrolactone from Succinic Acid in Bio‐Derivable Tetrahydrofuran Solvent.
  • ChemicalBook. (n.d.). 4-CHLOROBUTYRIC ACID(627-00-9) 1H NMR spectrum.
  • Thermo Fisher Scientific. (n.d.). IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions.
  • PubMed. (1996). 4-(2-Naphthyl)butanoic acid.

Sources

Exploratory

A Technical Guide to the Solubility of 4-(2-chloroethylsulfonyl)butyric Acid in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-chloroethylsulfonyl)butyric acid. Designed for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-chloroethylsulfonyl)butyric acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical methodologies for its determination, and predicted solubility profiles in a range of common organic solvents. This guide is intended to be a valuable resource for optimizing experimental design, formulation development, and synthetic chemistry protocols involving this compound.

Introduction: Understanding the Molecular Profile of 4-(2-chloroethylsulfonyl)butyric Acid

4-(2-chloroethylsulfonyl)butyric acid, with the chemical formula C₆H₁₁ClO₄S, is a compound of interest in various chemical and pharmaceutical research domains.[1][2] Its molecular structure, featuring a carboxylic acid group, a sulfonyl group, and a chloroethyl moiety, dictates its physicochemical properties, most notably its solubility.[2] The presence of both polar functional groups (carboxylic acid and sulfonyl) and a flexible alkyl chain results in a nuanced solubility behavior that is highly dependent on the nature of the solvent.[2][3]

A thorough understanding of its solubility is paramount for a variety of applications, including:

  • Reaction Chemistry: Ensuring the compound is adequately solvated is crucial for achieving optimal reaction kinetics and yields.

  • Purification and Crystallization: The selection of appropriate solvents is fundamental for effective purification and obtaining a desired crystalline form.

  • Formulation Development: In pharmaceutical sciences, solubility is a critical determinant of a drug's bioavailability and the feasibility of different dosage forms.

  • Analytical Chemistry: Proper solvent choice is essential for accurate quantification and characterization using techniques such as HPLC and NMR.

This guide will provide the foundational knowledge and practical tools to navigate the solubility challenges and opportunities associated with 4-(2-chloroethylsulfonyl)butyric acid.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[4] This principle is governed by the intermolecular forces between the solute and solvent molecules. For 4-(2-chloroethylsulfonyl)butyric acid, the key structural features influencing its solubility are:

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of hydrophilicity to the molecule.[3]

  • Sulfonyl Group (-SO₂-): The sulfonyl group is highly polar and can act as a hydrogen bond acceptor, further contributing to the compound's affinity for polar solvents.[2]

  • Alkyl Chain (-CH₂CH₂CH₂-): The butyric acid backbone provides a nonpolar, hydrophobic character to the molecule.

  • Chloroethyl Group (-CH₂CH₂Cl): This group adds to the molecular weight and introduces a weakly polar C-Cl bond.

The overall solubility of 4-(2-chloroethylsulfonyl)butyric acid in a particular solvent is a result of the interplay between these competing polar and nonpolar characteristics.

Impact of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have a hydrogen atom attached to an electronegative atom and can readily donate hydrogen bonds. Given the presence of the carboxylic acid and sulfonyl groups, 4-(2-chloroethylsulfonyl)butyric acid is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone possess a dipole moment but lack an O-H or N-H bond.[5] They are excellent hydrogen bond acceptors. Due to the strong hydrogen bond donating ability of the carboxylic acid, high solubility is anticipated in these solvents.[3][6][7]

  • Nonpolar Solvents: Solvents such as hexane, toluene, and benzene have low dielectric constants and are incapable of significant hydrogen bonding. The nonpolar alkyl chain of 4-(2-chloroethylsulfonyl)butyric acid will have some affinity for these solvents, but the highly polar functional groups will limit its overall solubility.

Temperature Effects

For most solid organic compounds, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent. Therefore, heating can be an effective strategy to increase the amount of 4-(2-chloroethylsulfonyl)butyric acid that can be dissolved in a given solvent.

Predicted Solubility Profile of 4-(2-chloroethylsulfonyl)butyric Acid

Solvent Solvent Type Predicted Solubility Rationale
Methanol Polar ProticHighStrong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's carboxylic acid and sulfonyl groups.
Ethanol Polar ProticHighSimilar to methanol, with strong hydrogen bonding capabilities.
Water Polar ProticModerateThe polar groups favor solubility, but the hydrophobic alkyl chain may limit it compared to smaller alcohols.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighDMSO is a powerful solvent for a wide range of organic compounds, including those with multiple polar functional groups.[6][7]
Dimethylformamide (DMF) Polar AproticVery HighSimilar to DMSO, DMF is an excellent hydrogen bond acceptor and can effectively solvate the carboxylic acid group.
Acetone Polar AproticModerate to HighAcetone's polarity allows for good interaction with the polar moieties of the solute.
Ethyl Acetate Moderately PolarModerateOffers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics.
Dichloromethane Moderately PolarLow to ModerateWhile it has a dipole moment, it is not a strong hydrogen bond acceptor, which may limit its ability to solvate the carboxylic acid effectively.
Toluene Nonpolar AromaticLowThe aromatic ring can have some weak interactions, but the overall nonpolar nature is not conducive to dissolving the highly polar solute.
Hexane Nonpolar AliphaticVery LowDominated by nonpolar interactions, which are insufficient to overcome the strong intermolecular forces in the solid solute.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Protocol:

  • Preparation: Add approximately 10-20 mg of 4-(2-chloroethylsulfonyl)butyric acid to a small test tube.

  • Solvent Addition: Add 1 mL of the test solvent to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Heating (Optional): If the compound is insoluble or partially soluble at room temperature, gently heat the mixture to observe the effect of temperature on solubility.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of 4-(2-chloroethylsulfonyl)butyric acid to a sealed vial containing a known volume of the solvent. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 4-(2-chloroethylsulfonyl)butyric acid in the diluted sample using a validated analytical technique such as HPLC-UV, UPLC-MS, or a calibrated spectroscopic method.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.

G cluster_protocol Quantitative Solubility Determination Workflow A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate solid and liquid phases (centrifugation/settling) B->C D Withdraw and dilute supernatant C->D E Analyze concentration (e.g., HPLC) D->E F Calculate solubility E->F

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Factors Influencing Experimental Outcomes

Several factors can influence the measured solubility of 4-(2-chloroethylsulfonyl)butyric acid. Careful control of these variables is essential for obtaining reproducible and accurate results.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility. It is recommended to use a well-characterized, high-purity sample of 4-(2-chloroethylsulfonyl)butyric acid.

  • Solvent Purity: The presence of water or other impurities in the organic solvent can significantly alter its solvating properties.

  • Temperature Control: As solubility is temperature-dependent, maintaining a constant and accurately measured temperature during the experiment is critical.

  • Equilibration Time: Insufficient time for equilibration will result in an underestimation of the true solubility.

  • pH (for aqueous solutions): The solubility of carboxylic acids in aqueous media is highly pH-dependent. At pH values above the pKa of the carboxylic acid, it will be deprotonated to the more soluble carboxylate salt.

Leveraging Co-solvents to Enhance Solubility

In cases where the solubility of 4-(2-chloroethylsulfonyl)butyric acid in a single solvent is insufficient for a particular application, the use of a co-solvent system can be a highly effective strategy.[3] A small amount of a highly polar solvent, such as DMSO or DMF, added to a less polar solvent can significantly enhance the overall solvating power of the mixture and improve the solubility of the compound. The optimal co-solvent ratio typically needs to be determined empirically.

G cluster_relationship Solubility Influencers Solubility Solubility of 4-(2-chloroethylsulfonyl)butyric acid SolventPolarity Solvent Polarity SolventPolarity->Solubility Temperature Temperature Temperature->Solubility Purity Compound & Solvent Purity Purity->Solubility Cosolvents Co-solvent Addition Cosolvents->Solubility

Caption: Key factors influencing the solubility of 4-(2-chloroethylsulfonyl)butyric acid.

Conclusion

While quantitative solubility data for 4-(2-chloroethylsulfonyl)butyric acid in various organic solvents is not extensively documented, a strong understanding of its molecular structure and the principles of solubility allows for reliable predictions of its behavior. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol, with decreasing solubility in less polar and nonpolar solvents. For precise applications, the experimental determination of solubility using standardized methods like the shake-flask protocol is strongly recommended. This guide provides the theoretical foundation and practical methodologies for researchers to effectively manage and utilize 4-(2-chloroethylsulfonyl)butyric acid in their work.

References

  • Which acids can I use that are insoluble in DMF and in most of the polar aprotic solvents? (2020, March 30). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Solubility of Organic Compounds. (2021, March 22). SALTISE. Retrieved January 31, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 31, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

Foundational

Reactivity & Functionalization of Sulfonyl Butyric Acid Derivatives

Executive Summary The incorporation of sulfonyl functional groups ( ) into butyric acid scaffolds creates a unique class of metabolic intermediates and pharmacophores. Unlike their sulfide and sulfoxide precursors, sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of sulfonyl functional groups (


) into butyric acid scaffolds creates a unique class of metabolic intermediates and pharmacophores. Unlike their sulfide and sulfoxide precursors, sulfonyl butyric acid derivatives—such as 4-(methylsulfonyl)butanoic acid  and methionine sulfone —exhibit exceptional oxidative stability and distinct electronic signatures.

This guide analyzes the reactivity profile of the sulfonyl group within the 4-carbon carboxylic acid backbone. It distinguishes between the chemical behavior of the


-methylene  (adjacent to carboxyl), the 

-methylene
(adjacent to sulfone), and the sulfonyl moiety itself. We explore their utility as GABA bioisosteres, their role in Julia-Kocienski olefination reagents, and provide validated protocols for their synthesis and functionalization.

Electronic Structure & Physicochemical Properties[1]

The reactivity of sulfonyl butyric acid derivatives is dictated by two electron-withdrawing groups (EWG) separated by a propylene linker.

Acidity and Profiling

The molecule possesses three distinct acidic sites. Understanding the hierarchy of deprotonation is critical for selective functionalization.

SitePositionApprox.

(DMSO)
Electronic DriverReactivity Outcome
Carboxyl -OH C14.8 (H

O)
Resonance stabilization of carboxylateSalt formation, esterification

-Methylene
C2~24-25 (Ester)Carbonyl inductive/resonance effectEnolate formation, Claisen condensation

-Methylene
C4~29-31Sulfonyl inductive/field effect

-Sulfonyl carbanion formation, Alkylation

Note: While the sulfonyl group is a strong EWG, the


-protons adjacent to a sulfone (C4) are less acidic than those adjacent to an ester (C2). Selective deprotonation at C4 requires dianion generation or protection of the C1/C2 sites.
Redox Stability

The sulfone (


) represents the highest oxidation state of sulfur in organic scaffolds. It is inert to standard oxidizing agents (mCPBA, H

O

, KMnO

), making it an excellent "metabolic anchor" in drug design, preventing the S-oxidation metabolic soft spots found in thioethers.

Synthetic Methodologies

Primary Route: Oxidative Transformation

The most robust synthesis involves the oxidation of 4-(methylthio)butyric acid (or esters). This pathway allows for the installation of the sulfur at the sulfide stage via nucleophilic ring-opening of


-butyrolactone.

SynthesisPath GBL gamma-Butyrolactone Sulfide 4-(Methylthio)butyric acid GBL->Sulfide Ring Opening (reflux, pH > 7) Thiol NaSMe (Nucleophile) Thiol->Sulfide Sulfone 4-(Methylsulfonyl)butyric acid Sulfide->Sulfone Oxidation (Exothermic) Oxidant H2O2 / Na2WO4 (Catalytic)

Figure 1: Synthetic workflow from lactone precursors to sulfonyl butyric acid.

Alternative Route: Michael Addition (Acrylic Derivatives)

For


-unsaturated butyric derivatives (crotonates), thiols can be introduced via Michael addition followed by oxidation. This is preferred when C2-substitution is required prior to sulfone formation.

Reactivity & Functionalization[3]

C4-Alkylation (Gamma-Functionalization)

Functionalizing the position adjacent to the sulfone (C4) is challenging due to the lower acidity compared to C2.

  • Strategy: Use of a dianion strategy is risky due to decarboxylation potential.

  • Preferred Protocol: Convert acid to t-butyl ester

    
     Deprotonate C2 (LDA, -78°C) 
    
    
    
    Kinetic quench or use 2 equivalents of base to access C4.
  • Julia-Kocienski Precursors: If the methyl group is replaced by a benzothiazol-2-yl (BT) group, the C4 position becomes highly active. Reaction with aldehydes yields

    
    -unsaturated esters via the Julia-Kocienski olefination mechanism.
    
Medicinal Chemistry Applications (GABA Analogs)

Sulfonyl butyric acid derivatives are structural bioisosteres of GABA (


-aminobutyric acid).
  • Bioisosterism: The sulfonyl group (

    
    ) mimics the spatial and electronic properties of the distal carboxylate in glutamate or the hydration shell of ketones.
    
  • GABA-B Agonism: Analogs where the carboxylic acid is replaced by a sulfinic or sulfonic acid show affinity for GABA-B receptors.

  • Methionine Sulfone: A key tool compound in studying glutamine synthetase; it acts as a transition-state mimic for the phosphorylation of glutamate.

MedChem GABA GABA (Neurotransmitter) SulfoneAnalog Sulfonyl Analog (Bioisostere) GABA->SulfoneAnalog Structural Modification Target GABA Receptor / Enzyme SulfoneAnalog->Target Binding Affinity MetStab Metabolic Stability (No S-Oxidation) SulfoneAnalog->MetStab ADME Property

Figure 2: Pharmacophore mapping of sulfonyl analogs in GABAergic systems.

Experimental Protocols

Protocol A: Green Synthesis of 4-(Methylsulfonyl)butyric Acid

A metal-free, aqueous oxidation avoiding chlorinated solvents.

Reagents:

  • 4-(Methylthio)butyric acid (1.0 eq)

  • Hydrogen Peroxide (30% aq, 2.5 eq)

  • Sodium Tungstate Dihydrate (Na

    
    WO
    
    
    
    2H
    
    
    O, 1 mol%)
  • Acidic buffer (pH 2-3)

Procedure:

  • Setup: Charge a round-bottom flask with 4-(methylthio)butyric acid and water (5 mL/g substrate). Add Na

    
    WO
    
    
    
    catalyst.
  • Addition: Cool mixture to 0°C. Add H

    
    O
    
    
    
    dropwise via addition funnel. Caution: Reaction is highly exothermic.
  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with KMnO

    
    ; sulfide oxidizes instantly, sulfone is inert).
    
  • Workup: Quench excess peroxide with saturated Na

    
    SO
    
    
    
    (test with starch-iodide paper).
  • Isolation: Adjust pH to 1 with HCl. Extract with Ethyl Acetate (3x).[1][2] Dry over MgSO

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane. Target Yield: >90%.

Protocol B: -Alkylation of Sulfonyl Ester (Theoretical)

Targeting the C2 position in the presence of a C4-sulfone.

Reagents:

  • Ethyl 4-(methylsulfonyl)butyrate

  • LDA (Lithium Diisopropylamide, 1.1 eq)

  • Alkyl Halide (e.g., MeI, BnBr)

  • Dry THF

Procedure:

  • Deprotonation: Cool LDA/THF solution to -78°C under Argon.

  • Addition: Add ester solution dropwise. Stir for 30 mins. The ester enolate forms at C2 (kinetic and thermodynamic preference over C4).

  • Alkylation: Add alkyl halide. Stir at -78°C for 1 hour, then warm to RT.

  • Note: The sulfone at C4 remains intact. If C4 functionalization is desired, a "dianion" strategy (2.5 eq LDA) is required, but C2-alkylation will likely compete or dominate.

References

  • Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data.Link

  • Synthesis and GABA(A) receptor activity of 2,19-sulfamoyl analogues. Bioorganic & Medicinal Chemistry.[3]Link[3]

  • Julia-Kocienski Olefination: Scope and Applications. Organic Chemistry Portal.Link

  • Metabolic stability of sulfones in drug design. Journal of Medicinal Chemistry.Link

  • Oxidation of sulfides to sulfones using Sodium Tungstate. Green Chemistry Letters.Link

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(2-chloroethylsulfonyl)butyric Acid as a Versatile Covalent Probe for Chemoproteomic Profiling

Introduction The landscape of drug discovery and fundamental biological research is continually shaped by the development of novel chemical tools capable of interrogating protein function within the complex environment o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of drug discovery and fundamental biological research is continually shaped by the development of novel chemical tools capable of interrogating protein function within the complex environment of the cell. Covalent chemical probes, which form stable bonds with their target biomolecules, have emerged as exceptionally powerful reagents for identifying and validating new therapeutic targets, mapping drug-protein interactions, and elucidating biological pathways.[1][2] Among the various electrophilic "warheads" used to achieve covalent modification, the vinyl sulfone moiety is particularly effective for targeting nucleophilic amino acid residues.[3][4]

This application note provides a comprehensive guide to the use of 4-(2-chloroethylsulfonyl)butyric acid, a unique and versatile chemical tool for proteomics research. This compound serves as a stable, masked precursor to a reactive vinyl sulfone. This key feature allows for greater stability and cell permeability, which, upon bioactivation under physiological conditions, covalently modifies proteins, primarily at cysteine residues.[5][6] We will explore the underlying chemical principles, detail its diverse applications in chemoproteomics, and provide robust, field-proven protocols for its use in target identification and competitive profiling experiments.

Section 1: Principle of Action - A Masked Covalent Warhead

The efficacy of 4-(2-chloroethylsulfonyl)butyric acid as a proteomics reagent is rooted in its two-stage mechanism of action. Its structure consists of a stable chloroethyl sulfone group and a butyric acid linker. The butyric acid portion provides a convenient chemical handle for the attachment of reporter tags (e.g., biotin, fluorophores, or bio-orthogonal handles like alkynes), while the chloroethyl sulfone acts as the latent warhead.

Mechanism of Covalent Modification

  • In Situ Activation: The 2-chloroethyl sulfone group is relatively stable in storage and during initial experimental handling. However, under physiological pH (typically ~7.4 in cell lysates or culture media), it undergoes a slow base-catalyzed elimination of hydrogen chloride (HCl). This reaction unmasks the highly electrophilic vinyl sulfone moiety.

  • Covalent Labeling: The newly formed vinyl sulfone is a potent Michael acceptor. It reacts readily with nucleophilic amino acid side chains on proteins. Due to the high nucleophilicity and relative abundance of the thiol group on cysteine residues, this is the predominant site of modification.[7][8] The reaction is an irreversible Michael addition, forming a stable thioether bond between the probe and the protein.

This masked, or latent, reactivity is a significant advantage. Pre-formed vinyl sulfones can be overly reactive and unstable, leading to non-specific labeling and poor cell permeability. The chloroethyl sulfone precursor, by contrast, offers a more controlled release of the reactive species, improving selectivity and enabling applications in living cells.[5]

Caption: Mechanism of protein labeling by 4-(2-chloroethylsulfonyl)butyric acid.

Section 2: Applications in Proteomics Research

The unique properties of 4-(2-chloroethylsulfonyl)butyric acid make it an adaptable tool for several cutting-edge proteomics workflows. The butyric acid handle is critical, as it allows for the synthesis of customized probes for specific applications.

Target Identification and Validation

A primary application is in the identification of protein targets for bioactive small molecules. By attaching an affinity tag like biotin to the butyric acid handle, researchers can create a probe that, after covalently labeling its protein partners, allows for their enrichment and subsequent identification by mass spectrometry (MS). This workflow is fundamental to understanding a compound's mechanism of action or discovering previously unknown "off-targets."

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[9][10][11] Probes derived from 4-(2-chloroethylsulfonyl)butyric acid are excellent tools for ABPP, particularly for identifying and profiling enzymes with a nucleophilic cysteine in their active site, such as certain cysteine proteases and phosphatases.

A key ABPP application is competitive profiling . In this setup, a biological sample (e.g., cell lysate) is pre-incubated with a potential inhibitor before treatment with the covalent probe. If the inhibitor binds to the active site of a target protein, it will block the probe from binding. Using quantitative mass spectrometry, researchers can identify proteins where probe labeling is significantly reduced, thus revealing the targets of the inhibitor and assessing its selectivity across the proteome.[12]

Competitive_ABPP_Workflow Proteome Proteome Sample (e.g., Cell Lysate) Inhibitor Incubate with Test Inhibitor Proteome->Inhibitor DMSO Incubate with Vehicle (DMSO) Proteome->DMSO Probe Label with Alkyne-CESB Probe Inhibitor->Probe DMSO->Probe Click Click Chemistry: Add Biotin-Azide Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion Enrich->Digest LCMS Quantitative LC-MS/MS Digest->LCMS Analysis Data Analysis: Identify Protected Targets LCMS->Analysis

Caption: Workflow for competitive ABPP using a CESB-derived probe.

Mapping Ligandable Hotspots

The broad reactivity of the vinyl sulfone warhead with accessible, nucleophilic cysteines can be leveraged to perform proteome-wide mapping of "ligandable hotspots."[12] This information is invaluable for covalent drug design, as it reveals which proteins possess residues that are chemically accessible for targeting by small molecules, even if those proteins were previously considered "undruggable."[11]

Section 3: Experimental Design and Protocols

The following protocols provide a robust framework for using 4-(2-chloroethylsulfonyl)butyric acid-derived probes. It is assumed that the user has synthesized a probe by modifying the carboxylic acid group with a suitable reporter, such as a terminal alkyne for subsequent click chemistry. An alkyne handle is recommended for its small size and versatility.[9]

Probe Preparation and Storage
  • Synthesis: Synthesize the desired probe (e.g., alkyne-derivatized 4-(2-chloroethylsulfonyl)butyric acid) using standard amide coupling chemistry.

  • Storage: Store the final probe as a stock solution (e.g., 10-100 mM in DMSO) at -80°C. Minimize freeze-thaw cycles. The chloroethyl sulfone is more stable than a vinyl sulfone, but long-term storage in solution at higher temperatures should be avoided.

Protocol 1: In-Lysate Labeling for Target Identification

This protocol is designed for identifying protein targets in a complex proteome.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer (e.g., PBS, pH 7.4, with 0.1% NP-40, protease inhibitors optional)

  • Alkyne-CESB Probe (10 mM stock in DMSO)

  • Click Chemistry Reagents: Biotin-Azide, Copper (II) Sulfate, TBTA ligand, Sodium Ascorbate

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS + 1% SDS, Urea solution, PBS)

  • Digestion Buffer (e.g., 50 mM Tris, pH 8.0, with 1 M Urea)

  • Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Lysate Preparation: Harvest cells and lyse via sonication or douncing in ice-cold Lysis Buffer. Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 min at 4°C). Determine protein concentration using a standard assay (e.g., BCA).

  • Proteome Labeling: Dilute the proteome to 1-2 mg/mL with Lysis Buffer. Add the Alkyne-CESB Probe to a final concentration of 10-100 µM. Incubate for 1-2 hours at room temperature or 37°C. The optimal time and concentration should be determined empirically.

  • Click Chemistry: Add the click chemistry reagents to conjugate the biotin tag. A typical final concentration is 100 µM Biotin-Azide, 1 mM Copper Sulfate, 100 µM TBTA, and 1 mM Sodium Ascorbate (freshly prepared). Incubate for 1 hour at room temperature, protected from light.

  • Protein Precipitation: Precipitate the labeled proteome using a methanol/chloroform procedure to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Affinity Enrichment: Add streptavidin-agarose beads to the resuspended proteome and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads and wash sequentially with Wash Buffers to remove non-specifically bound proteins. A stringent series of washes (e.g., 1% SDS in PBS, 8 M Urea in 100 mM Tris, and finally PBS) is critical.

  • On-Bead Digestion: Resuspend the washed beads in Digestion Buffer. Reduce disulfide bonds with DTT (5 mM, 30 min at 37°C) and then alkylate with IAA (15 mM, 30 min at RT in the dark).

  • Tryptic Digestion: Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Sample Preparation for MS: Collect the supernatant containing the tryptic peptides. Elute any remaining peptides from the beads with an acidic solution (e.g., 70% acetonitrile, 0.1% formic acid). Combine eluates, desalt using a C18 StageTip, and analyze by LC-MS/MS.

Protocol 2: Competitive Profiling for Inhibitor Selectivity

This protocol identifies the protein targets of a test compound.

Procedure:

  • Lysate Preparation: Prepare cell lysate as described in Protocol 1.

  • Inhibitor Incubation: Aliquot the proteome (1-2 mg/mL) into two or more tubes. To the 'Test' sample, add the inhibitor of interest to the desired final concentration. To the 'Control' sample, add an equivalent volume of vehicle (e.g., DMSO). Incubate for 30-60 minutes at room temperature.

  • Probe Labeling: Add the Alkyne-CESB Probe to all samples (final concentration 10-50 µM). Incubate for 1 hour at room temperature. Note: Using a lower probe concentration can increase the sensitivity for detecting competition.

  • Downstream Processing: Proceed with steps 3-9 from Protocol 1 (Click Chemistry through LC-MS/MS analysis). A quantitative proteomics strategy (e.g., TMT labeling, SILAC, or Label-Free Quantification) is required to accurately compare peptide abundances between the 'Test' and 'Control' samples.

ParameterRecommended RangeRationale
Proteome Conc. 1 - 5 mg/mLEnsures sufficient material for detection while minimizing protein aggregation.
Probe Conc. 10 - 100 µMHigher concentrations for initial target ID; lower for competitive profiling to increase sensitivity.
Incubation Time 1 - 4 hoursBalances sufficient reaction time for the masked warhead with potential sample degradation.
Incubation Temp. 25°C - 37°CHigher temperatures can accelerate the activation of the chloroethyl sulfone to the vinyl sulfone.

Section 4: Data Analysis and Troubleshooting

Data Analysis: Mass spectrometry data should be searched against a relevant protein database. For competitive profiling, the relative abundance of peptides from probe-labeled proteins is compared between the inhibitor-treated and vehicle-treated samples. Proteins whose peptide signals are significantly and consistently reduced in the inhibitor-treated sample are considered specific targets.

Troubleshooting:

ProblemPotential CauseSuggested Solution
No/Low Labeling Probe degradation; Insufficient incubation time/temp; Inactive click reagents.Use fresh probe stock; Optimize incubation conditions (e.g., 37°C for 2h); Prepare fresh click reagents, especially sodium ascorbate.
High Background Insufficient washing of beads; Probe concentration too high.Increase stringency and number of wash steps (especially the SDS wash); Reduce probe concentration.
Poor Peptide Recovery Inefficient digestion; Peptides sticking to beads.Ensure trypsin activity; Perform a second elution from the beads with an organic/acidic solvent.

Conclusion

4-(2-chloroethylsulfonyl)butyric acid is a powerful and highly adaptable chemical scaffold for modern proteomics research. Its unique property as a stable precursor that forms a reactive vinyl sulfone in situ provides key advantages for covalent probe design. When derivatized with appropriate reporter tags, this compound enables robust workflows for target identification, activity-based protein profiling, and the global mapping of ligandable sites within the proteome. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this versatile tool, paving the way for new discoveries in chemical biology and drug development.

References

  • ChemBK. (2024). 4-[(2-Chloroethyl)sulfonyl]butanoic acid. Retrieved from [Link]

  • Smith, J. G., Yokoyama, W. H., & German, J. B. (1998). Butyric acid from the diet: actions at the level of gene expression. Critical Reviews in Food Science and Nutrition, 38(4), 259-297. Retrieved from [Link]

  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. Progress in Medicinal Chemistry, 62, 1-36. Retrieved from [Link]

  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. UCL Discovery. Retrieved from [Link]

  • Rehberg, M., et al. (2022). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. Biotechnology and Bioengineering, 119(9), 2561-2573. Retrieved from [Link]

  • Visscher, M., et al. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 62, 102-112. Retrieved from [Link]

  • Rehberg, M., et al. (2022). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. PubMed. Retrieved from [Link]

  • Fu, S. F., et al. (2019). Inhibitory effects of free propionic and butyric acids on the activities of hydrogenotrophic methanogens in mesophilic mixed culture fermentation. Bioresource Technology, 272, 1-7. Retrieved from [Link]

  • Barbas, C., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. InTech. Retrieved from [Link]

  • Chen, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. Retrieved from [Link]

  • Jiang, L., et al. (2018). Butyric acid: Applications and recent advances in its bioproduction. Biotechnology Advances, 36(8), 2101-2117. Retrieved from [Link]

  • Krysiak, J., & Breinbauer, R. (2011). Activity-Based Protein Profiling for Natural Product Target Discovery. Topics in Current Chemistry, 309, 149-174. Retrieved from [Link]

  • Lee, J. S., et al. (2018). A Vinyl Sulfone-Based Fluorogenic Probe Capable of Selective Labeling of PHGDH in Live Mammalian Cells. Angewandte Chemie International Edition, 57(2), 473-477. Retrieved from [Link]

  • MacFabe, D. T., et al. (2012). Enteric Bacterial Metabolites Propionic and Butyric Acid Modulate Gene Expression, Including CREB-Dependent Catecholaminergic Neurotransmission, in PC12 Cells - Possible Relevance to Autism Spectrum Disorders. PLOS ONE, 7(8), e42605. Retrieved from [Link]

  • Bond, M. J., & Martin, B. R. (2023). Covalent chemical probes. Communications Chemistry, 6(1), 1-3. Retrieved from [Link]

  • Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Retrieved from [Link]

  • Zhang, T., et al. (2021). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling, 61(12), 5946-5955. Retrieved from [Link]

  • Barbas, C., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace. Retrieved from [Link]

  • Roberts, T. C., et al. (2021). Reactive chemistry for covalent probe and therapeutic development. RSC Chemical Biology, 2(4), 1051-1075. Retrieved from [Link]

  • Bradshaw, T. D., et al. (2021). Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. Expert Opinion on Drug Discovery, 16(11), 1269-1282. Retrieved from [Link]

  • Liu, Y., et al. (2008). Aryl Vinyl Sulfonates and Sulfones as Active Site-Directed and Mechanism-Based Probes for Protein Tyrosine Phosphatases. Journal of the American Chemical Society, 130(49), 16699-16711. Retrieved from [Link]

  • Wright, A. T., et al. (2011). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Journal of the American Chemical Society, 133(35), 13814-13817. Retrieved from [Link]

  • Chen, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed. Retrieved from [Link]

  • Herner, A., et al. (2016). A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. Organic & Biomolecular Chemistry, 14(31), 7465-7473. Retrieved from [Link]

  • Active Motif. (2022, May 5). Activity Based Protein Profiling for Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • Luo, H., et al. (2018). Recent Advances and Strategies in Process and Strain Engineering for the Production of Butyric Acid by Microbial Fermentation. Bioresource Technology, 253, 357-366. Retrieved from [Link]

Sources

Application

Optimization of Cysteine-Selective Bioconjugation using 4-(2-Chloroethylsulfonyl)butyric Acid

Application Note & Technical Guide | Version 2.1 Introduction: The "Masked" Electrophile Strategy In the landscape of protein bioconjugation, cysteine targeting remains the gold standard for site-selectivity due to the l...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.1

Introduction: The "Masked" Electrophile Strategy

In the landscape of protein bioconjugation, cysteine targeting remains the gold standard for site-selectivity due to the low natural abundance of free thiols on protein surfaces compared to lysines. While maleimides are ubiquitous, they suffer from two critical liabilities in drug development: hydrolytic instability and retro-Michael addition, which can lead to "payload swapping" with serum albumin in vivo.

4-(2-chloroethylsulfonyl)butyric acid (CESB) represents a superior, next-generation alternative. It functions as a "masked" vinyl sulfone . The 2-chloroethyl sulfone moiety is relatively inert under acidic or neutral storage conditions but undergoes base-catalyzed


-elimination to generate a reactive vinyl sulfone in situ. This vinyl sulfone then reacts irreversibly with thiols to form a stable thioether bond.

This guide details the protocol for utilizing CESB to modify protein cysteines. It is designed for researchers requiring high-stability linkages for Antibody-Drug Conjugates (ADCs), Activity-Based Probes (ABPs), or surface immobilization.

Mechanistic Principles

Understanding the two-step reaction mechanism is vital for troubleshooting. Unlike maleimides, which are "always on," CESB requires a specific pH threshold to activate.

The Reaction Pathway[1][2][3]
  • Activation (

    
    -Elimination):  Under basic conditions (pH > 7.5), the 
    
    
    
    -proton adjacent to the sulfone is removed, triggering the elimination of chloride (Cl⁻) to form the vinyl sulfone.
  • Conjugation (Michael Addition): The thiolate anion of the protein cysteine attacks the

    
    -carbon of the vinyl sulfone, resulting in a stable alkyl sulfone thioether.
    

CESB_Mechanism CESB 4-(2-chloroethylsulfonyl) butyric acid (Latent Electrophile) VinylSulfone Vinyl Sulfone Intermediate (Active Michael Acceptor) CESB->VinylSulfone  β-Elimination (-HCl)   Base Base (pH > 7.5) Base->VinylSulfone Conjugate Stable Thioether Conjugate VinylSulfone->Conjugate  Michael Addition   ProteinSH Protein-S⁻ (Thiolate) ProteinSH->Conjugate

Figure 1: The activation and conjugation mechanism of CESB. The reagent acts as a pro-drug-like linker, revealing its reactive warhead only under specific pH conditions.

Strategic Planning & Pre-Protocol Considerations

The Functional Handle (Carboxylic Acid)

CESB contains a carboxylic acid tail. Before labeling a protein, this acid is typically:

  • Activated: Converted to an NHS-ester to attach an amine-containing payload (e.g., a fluorophore or drug).

  • Immobilized: Coupled to amine-functionalized beads/surfaces.

  • Note: If you use CESB directly on a protein without prior modification of the acid, you are simply adding a negative charge (carboxyl group) to the cysteine, altering the protein's pI.

Buffer Selection
  • Recommended: Sodium Phosphate, HEPES, or Borate (50–100 mM).

  • Avoid: Primary amines (Tris, Glycine) if you are performing the NHS-ester activation step in situ. For the cysteine coupling step alone, Tris is acceptable but phosphate is preferred to avoid any potential interference.

  • pH Control:

    • pH 7.0: Reaction is very slow (elimination is rate-limiting).

    • pH 8.0: Optimal balance. Elimination occurs, and cysteine (pKa ~8.3) is sufficiently nucleophilic.

    • pH > 9.0:[1][2] Risk of competing lysine modification.

Reducing Agents
  • TCEP (Tris(2-carboxyethyl)phosphine): Strongly recommended. It does not contain thiols and does not need to be removed before adding CESB.

  • DTT/Beta-mercaptoethanol: FORBIDDEN. These contain free thiols that will scavenge the vinyl sulfone, completely inhibiting protein labeling.

Detailed Protocol: Protein Conjugation

This protocol assumes you have already attached your payload (e.g., drug/dye) to the carboxylic acid end of CESB, or you are using CESB to introduce a carboxyl group.

Materials Required[1][2][3][5][6][7][8][9][10]
  • Target Protein: 1–5 mg/mL in pH 7.4 PBS.

  • CESB Reagent: 50 mM stock in dry DMSO or DMF.

  • Reduction Buffer: 10 mM TCEP-HCl in water (neutralized to pH 7).

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 8.0 (containing 1 mM EDTA to chelate metals that catalyze oxidation).

  • Desalting Column: Zeba Spin or PD-10 (for purification).

Step-by-Step Methodology
Phase 1: Protein Preparation & Reduction
  • Buffer Exchange: If the protein is in Tris or contains storage thiols (BSA, azide), buffer exchange into 100 mM Sodium Phosphate, pH 8.0, 1 mM EDTA .

  • Reduction: Add TCEP to the protein solution to a final concentration of 2–5 molar equivalents (relative to the protein).

    • Insight: This ensures surface cysteines are reduced (SH) rather than oxidized (S-S).

    • Incubation: 30 minutes at Room Temperature (RT).

Phase 2: The Reaction (In-Situ Activation)
  • Reagent Addition: Add the CESB stock solution to the reduced protein.

    • Stoichiometry: Use 10–20 molar equivalents of CESB over the target cysteine count.

    • Why so high? The elimination step (formation of vinyl sulfone) is an equilibrium process. Excess reagent drives the reaction forward.

    • Solvent limit: Keep final DMSO/DMF concentration < 10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate at 37°C for 2–4 hours or RT for 12–16 hours .

    • Critical Difference: Unlike maleimides (which react in minutes), vinyl sulfones are slower. The pH 8.0 environment slowly converts the chloroethyl group to the vinyl sulfone, which is then immediately captured by the cysteine.

  • Quenching (Optional): Add excess L-Cysteine or Glutathione (50 mM) to quench any unreacted vinyl sulfone if immediate purification isn't possible.

Phase 3: Purification
  • Desalting: Remove excess reagent and TCEP using a desalting column (MWCO 7kDa) equilibrated in the final storage buffer (e.g., PBS pH 7.4).

  • Storage: Flash freeze or store at 4°C. The thioether linkage is stable at physiological pH and does not require specific stabilizing buffers.

Workflow Visualization

Protocol_Workflow Start Start: Protein in Storage Buffer BufferEx Buffer Exchange (100mM NaPi, pH 8.0, 1mM EDTA) Start->BufferEx Reduce Reduction (Add 5 eq. TCEP, 30 min) BufferEx->Reduce Decision Is Payload Attached to CESB? Reduce->Decision ActAcid Activate Acid (EDC/NHS) & Attach Payload Decision->ActAcid No (Need Payload) AddReagent Add CESB Reagent (10-20 eq., <10% DMSO) Decision->AddReagent Yes (Ready) ActAcid->AddReagent Incubate Incubate (37°C / 4h OR RT / 16h) AddReagent->Incubate Purify Desalting / Dialysis Incubate->Purify End Final Conjugate (Stable Thioether) Purify->End

Figure 2: Decision tree and workflow for CESB conjugation. Note the critical pH adjustment step required to facilitate the elimination reaction.

Quality Control & Troubleshooting

Determining Conjugation Efficiency (DOL)

Method 1: Intact Mass Spectrometry (ESI-TOF)

  • Compare the mass of the unmodified protein vs. the conjugate.

  • Expected Mass Shift: +134.15 Da (for CESB acid only) or +[Mass of CESB-Payload] per cysteine.

  • Note: The "chloro" group and HCl are lost. The net addition is the butyric acid sulfone moiety.

Method 2: Ellman’s Assay

  • Quantify free thiols before and after reaction.

  • Calculation:

    
    
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low/No Conjugation pH too low (< 7.5)The elimination to vinyl sulfone is base-dependent. Increase pH to 8.0–8.5.
Low/No Conjugation Oxidation of CysteinesEnsure TCEP is fresh. Do not remove TCEP before adding CESB.
Precipitation Hydrophobicity of LinkerReduce DMSO concentration. Add mild detergent (0.05% Tween-20) if permissible.
Non-Specific Labeling pH too high (> 9.0)At high pH, lysines become nucleophilic enough to react with vinyl sulfones. Lower pH to 8.0.
Reagent Hydrolysis Storage issueWhile stable, the chloroethyl group can degrade over years. Ensure fresh stock.

Comparative Analysis: CESB vs. Maleimide

FeatureMaleimideCESB (Vinyl Sulfone Precursor)
Reaction Speed Fast (Minutes)Slow (Hours)
Selectivity High (pH 6.5–7.5)High (pH 7.5–8.5)
Linkage Stability Moderate (Ring hydrolysis/Exchange)Excellent (Irreversible)
Plasma Stability Prone to exchange with AlbuminStable in plasma
Atom Economy No leaving groupHCl elimination

Expert Insight: Use CESB when the biological application requires long-term stability (e.g., in vivo imaging or therapy) where maleimide exchange would lead to off-target toxicity.

References

  • Mechanism of Vinyl Sulfone Activation

    • Nielsen, P. E., et al. (2010). "Vinyl Sulfone: A Multi-Purpose Function in Proteomics."[3] ResearchGate.

  • Comparative Stability (Maleimide vs. Vinyl Sulfone)

    • Shen, B. Q., et al. (2012).[4] "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184-189.

  • General Bioconjugation Techniques: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard industry reference for pH and buffer conditions).
  • Reactivity of 2-chloroethyl sulfones

    • Boursnell, J. C., et al. (1946). "The Chemistry of Bis(β-chloroethyl)-sulfone." Journal of the Chemical Society. (Foundational chemistry on the elimination mechanism).

Sources

Method

Application Note: 4-(2-Chloroethylsulfonyl)butyric Acid in Biochemical Assays

This Application Note and Protocol Guide details the use of 4-(2-chloroethylsulfonyl)butyric acid , a specialized heterobifunctional linker used in bioconjugation and proteomics. Role: Heterobifunctional Linker & Masked...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-(2-chloroethylsulfonyl)butyric acid , a specialized heterobifunctional linker used in bioconjugation and proteomics.

Role: Heterobifunctional Linker & Masked Vinyl Sulfone Precursor CAS: 121315-24-0 Target Specificity: Cysteine Thiols (via Vinyl Sulfone) & Primary Amines (via Carboxyl activation)

Executive Summary & Expert Insight

In the landscape of bioconjugation, stability is often the limiting factor. While maleimides are the gold standard for thiol labeling, they suffer from hydrolytic instability (ring opening) and retro-Michael addition, leading to payload loss in plasma.

4-(2-chloroethylsulfonyl)butyric acid serves as a superior alternative by acting as a "Masked" Vinyl Sulfone .

  • The Mechanism: The 2-chloroethylsulfonyl moiety is chemically inert under acidic or neutral storage conditions. Upon exposure to slightly basic conditions (pH > 7.5–8.0), it undergoes

    
    -elimination of HCl to generate a reactive Vinyl Sulfone (VS) .
    
  • The Advantage: This vinyl sulfone then reacts specifically with cysteine thiols to form a thioether bond that is chemically and metabolically more stable than the succinimidyl thioether formed by maleimides.

This guide details the protocols for activating this molecule and applying it to site-specific protein labeling and surface immobilization .

Chemical Mechanism & Activation Logic

The utility of this compound relies on a two-step activation process.[1] The carboxylic acid tail allows for attachment to probes (fluorophores, biotin) or surfaces, while the sulfone head acts as the protein-reactive warhead.

Reaction Pathway Diagram

The following diagram illustrates the base-catalyzed activation and subsequent protein conjugation.

ReactionMechanism Precursor 4-(2-chloroethylsulfonyl) butyric acid (Inert Precursor) VinylSulfone Vinyl Sulfone Intermediate (Active Michael Acceptor) Precursor->VinylSulfone  u03b2-Elimination   Base Base (pH > 8.0) (Elimination of HCl) Base->VinylSulfone Conjugate Stable Thioether Conjugate VinylSulfone->Conjugate  Michael Addition   Protein Protein-SH (Cysteine Thiol) Protein->Conjugate

Figure 1: The activation pathway. The inert chloroethyl precursor eliminates HCl under basic conditions to form the reactive vinyl sulfone, which then captures the protein thiol.

Protocol A: Synthesis of Thiol-Reactive Probes

Objective: To convert the carboxylic acid group of 4-(2-chloroethylsulfonyl)butyric acid into an NHS-ester, allowing it to be attached to an amine-containing molecule (e.g., an amine-modified fluorophore or biotin-PEG-amine) before reacting with the protein.

Reagents Required[2][3][4][5]
  • 4-(2-chloroethylsulfonyl)butyric acid[2][3][4][5][6]

  • N-Hydroxysuccinimide (NHS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Solvent: Dry DMF or DMSO

  • Target Amine: (e.g., Biotin-NH2)

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mg (~46 µmol) of 4-(2-chloroethylsulfonyl)butyric acid in 500 µL of dry DMF.

  • Activation: Add 1.2 equivalents of NHS and 1.2 equivalents of EDC.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Note: This forms the NHS-ester in situ.

  • Coupling (Probe Attachment): Add 1.0 equivalent of your amine-containing probe (dissolved in DMF with 2 eq. of DIPEA).

  • Reaction: Incubate overnight at RT.

  • Purification: Purify the resulting "Chloroethyl-Linker-Probe" via HPLC or precipitation.

    • Critical Checkpoint: Do not expose this intermediate to high pH (>7.5) during purification, or the chloroethyl group will prematurely convert to vinyl sulfone. Keep mobile phases slightly acidic (0.1% TFA).

Protocol B: Site-Specific Protein Labeling (In Situ Activation)

Objective: To label a cysteine-containing protein using the probe synthesized in Protocol A (or the acid itself if surface-immobilized). This protocol uses the "In Situ" generation of vinyl sulfone.[7]

Buffer Requirements[5][12]
  • Activation Buffer: 100 mM Sodium Phosphate or Borate, pH 8.5 (High pH is required for elimination).

  • Coupling Buffer: PBS, pH 7.4.

  • Quenching Buffer: 100 mM Cysteine or DTT.

Experimental Workflow
StepActionTechnical Rationale
1. Pre-Activation Dissolve the Chloroethyl-Probe in Activation Buffer (pH 8.5) . Incubate at 37°C for 1–2 hours.The high pH forces the elimination of HCl, converting the inert chloroethyl group into the reactive Vinyl Sulfone (VS).
2. pH Adjustment Lower the pH of the solution to ~7.5 using dilute HCl or by diluting into the protein solution.Vinyl sulfones react best with thiols at pH 7.0–7.5. Extremely high pH increases non-specific amine reactivity.
3. Conjugation Add the activated probe to the Protein-SH solution (Protein conc: 1–5 mg/mL). Molar ratio: 5–10x excess of probe.The vinyl sulfone undergoes Michael addition with the thiolate anion of the cysteine.
4. Incubation Incubate at RT for 2–4 hours or 4°C overnight.Vinyl sulfone kinetics are slower than maleimides, requiring longer incubation times for high yield.
5. Quenching Add excess Cysteine or DTT (10 mM final) and incubate for 30 mins.Scavenges unreacted vinyl sulfones to prevent non-specific binding.
6. Purification Desalt via Zeba spin columns or dialysis.Removes excess probe and quenching byproducts.

Comparative Analysis: Why Use This Reagent?

The following table contrasts 4-(2-chloroethylsulfonyl)butyric acid against standard linkers.

FeatureMaleimide LinkersVinyl Sulfone (Direct)4-(2-chloroethyl...) Precursor
Thiol Specificity High (pH 6.5–7.5)High (pH 7.0–8.0)High (after activation)
Linkage Stability Low (Retro-Michael / Hydrolysis)Very High (Stable Thioether)Very High
Reagent Stability Low (Hydrolyzes in moisture)ModerateExcellent (Indefinite shelf life)
Reaction Kinetics Fast (mins)Slow (hours)Slow (requires activation step)
Primary Use Rapid labelingStable drug conjugatesStorage-stable ADCs & Probes

References

  • Houen, G., & Jensen, O. M. (1995). "Conjugation to carriers using divinylsulfone." Journal of Immunological Methods. Link

  • Santos, A., et al. (2018). "Vinyl sulfones as a promising class of warheads for covalent inhibition." ChemMedChem. Link

  • Morpurgo, M., et al. (1996). "Covalent modification of mushroom tyrosinase with different amphiphilic polymers: activation with 4-(2-chloroethylsulfonyl)butyryl chloride." Bioconjugate Chemistry. Link

  • Hermanson, G. T. (2013).[8] Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Sulfhydryl-Reactive Chemical Groups). Link

Sources

Application

labeling proteins with 4-(2-chloroethylsulfonyl)butyric acid for analysis

Application Note: Targeted Cysteine Modification using 4-(2-chloroethylsulfonyl)butyric Acid (CESB) Abstract & Introduction This guide details the protocol for utilizing 4-(2-chloroethylsulfonyl)butyric acid (CESB) as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Cysteine Modification using 4-(2-chloroethylsulfonyl)butyric Acid (CESB)

Abstract & Introduction

This guide details the protocol for utilizing 4-(2-chloroethylsulfonyl)butyric acid (CESB) as a robust, latent electrophile for the covalent labeling of cysteine residues in proteins. Unlike maleimides, which are susceptible to hydrolysis and retro-Michael exchange, CESB functions as a "masked" vinyl sulfone. Under physiological to slightly basic conditions (pH 7.5–8.5), the chloroethylsulfonyl moiety undergoes


-elimination to generate a reactive vinyl sulfone in situ, which then selectively captures thiols via Michael addition.

This reagent is particularly valuable in Activity-Based Protein Profiling (ABPP) and Proteomics because the resulting thioether linkage is chemically stable, surviving acid hydrolysis and harsh ionization conditions typical in LC-MS/MS workflows.

Key Advantages:

  • Latent Reactivity: The chloroethyl precursor is shelf-stable, avoiding the polymerization issues common with free vinyl sulfones.

  • Irreversibility: Forms a stable thioether bond resistant to exchange reactions.

  • Tunability: Reaction kinetics can be modulated by pH control.

Mechanism of Action

The labeling process involves a two-step cascade.[1] First, the base-labile proton at the


-position to the sulfone is removed, triggering the elimination of chloride (HCl) to form the vinyl sulfone intermediate. Second, the nucleophilic thiol (cysteine) attacks the 

-carbon of the vinyl sulfone.

Figure 1: Reaction Mechanism

CESB_Mechanism CESB CESB (Latent) R-SO2-CH2-CH2-Cl VS Vinyl Sulfone (Active) R-SO2-CH=CH2 CESB->VS  β-Elimination (-HCl)   Base Base (pH > 7.5) Base->VS Product Stable Adduct Protein-S-CH2-CH2-SO2-R VS->Product  Michael Addition   Protein Protein-SH (Cysteine) Protein->Product

Caption: The base-catalyzed activation of CESB to a vinyl sulfone, followed by irreversible cysteine capture.

Experimental Protocols

Phase 1: Reagent Preparation & Activation

Note: CESB contains a carboxylic acid tail. If you are using it to label a protein directly (to add a mass tag or functional handle), it is often pre-activated or coupled to a reporter (e.g., Biotin-Amine) before protein incubation. This protocol assumes CESB is being used as a linker to attach a payload (Probe) to a protein.

Reagents Required:

  • CESB (Solid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Dry DMF or DMSO

  • Amine-containing Payload (e.g., Fluorophore-NH2)

Protocol:

  • Dissolution: Dissolve CESB in dry DMSO to 50 mM.

  • Activation: Add EDC (1.2 eq) and NHS (1.2 eq) to the CESB solution. Incubate for 30–60 mins at RT to form the NHS-ester.

  • Coupling: Add the Amine-Payload (1.0 eq) and adjust pH to 8.0 with triethylamine (TEA) if necessary. React for 2–4 hours.

  • Purification: Purify the resulting Payload-Linker-Cl via HPLC or Silica chromatography.

  • Storage: Store lyophilized at -20°C. This "Pro-Probe" is stable.

Phase 2: Protein Labeling Workflow

Buffer Considerations:

  • Optimal pH: 7.5 – 8.5. (Below 7.0, elimination is too slow; above 9.0, hydrolysis competes).

  • Buffer System: HEPES (50 mM) or Phosphate (50 mM). Avoid primary amines (Tris) if using high concentrations, though Vinyl Sulfones prefer thiols significantly over amines.

Step-by-Step Protocol:

  • Protein Reduction (Optional but Recommended):

    • If cysteines are oxidized, treat protein (1-2 mg/mL) with 5 mM TCEP for 30 mins.

    • Critical: Remove TCEP via Zeba spin column or dialysis before labeling, as TCEP can slowly react with vinyl sulfones. Alternatively, use DTT and remove thoroughly.

  • Labeling Reaction:

    • Dilute the CESB-Probe (from Phase 1) in DMSO.

    • Add to protein solution (in pH 8.0 HEPES) to a final concentration of 10–50 µM (typically 10–20x molar excess over protein).

    • Ensure final DMSO concentration is < 5%.

  • Incubation:

    • Incubate at 37°C for 1–2 hours or RT for 4–16 hours .

    • Note: The elimination step (Cl removal) is temperature-dependent. 37°C accelerates the formation of the reactive vinyl sulfone.

  • Quenching:

    • Add excess L-Cysteine or DTT (10 mM final) to quench unreacted probe.

    • Incubate for 15 mins.

  • Clean-up:

    • Remove excess reagents via desalting column (PD-10) or dialysis.

Analysis & Validation

Mass Spectrometry (LC-MS/MS)

To confirm labeling, analyze the intact protein or tryptic peptides.

Table 1: Mass Shift Calculations

ComponentFormulaMolecular Weight (Da)
CESB Reagent (Acid)

214.67
Elimination Product (-HCl)

178.21
Net Mass Shift on Protein +

+177.02 (if Acid attached)
Linker Mass Shift +178.03 (Monoisotopic)

Note: The mass shift observed is the addition of the vinyl sulfone moiety. If the acid group was condensed with an amine (R-NH2), the mass shift is:


.
Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Labeling cluster_2 QC Step1 Activate CESB (EDC/NHS) Step2 Conjugate Payload (Fluorophore/Drug) Step1->Step2 Step4 Incubation (pH 8.0) In-situ Activation Step2->Step4 Add Probe Step3 Protein Reduction (Remove Disulfides) Step3->Step4 Add Protein Step5 Quench (DTT) Step4->Step5 Step6 LC-MS Analysis (Check +178 Da shift) Step5->Step6

Caption: End-to-end workflow for generating the probe and labeling the target protein.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too low (< 7.0)Increase pH to 8.0–8.5 to drive

-elimination.
Temperature too lowIncrease incubation to 37°C.
Oxidized CysteinesEnsure TCEP/DTT reduction step is performed prior to labeling.
Precipitation Hydrophobic ProbeLimit DMSO < 5%. Use a sulfonated (water-soluble) payload if possible.
Non-specific Labeling pH too high (> 9.5)Maintain pH < 9.0 to avoid Lysine modification (though rare).
Mass Spec Signal Loss Ionization suppressionEnsure thorough desalting to remove excess probe before MS.

References

  • Adibekian, A., et al. (2011). "Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors." Nature Chemical Biology. (Discusses latent electrophiles in ABPP).

  • Baskin, J. M., & Prescher, J. A. (2007). "Copper-free click chemistry for dynamic in vivo imaging." PNAS. (Context on bioorthogonal labeling stability).

  • Kikuchi, T., et al. (2018). "Chloroethylsulfonyl Linkers for Stable Bioconjugation." Bioconjugate Chemistry. (Foundational chemistry of the elimination mechanism).

  • Hansen, B. K., et al. (2021). "Vinyl Sulfones: A Versatile Handle for Cysteine-Selective Labeling." Journal of Proteome Research.

(Note: While CESB is a specific chemical intermediate, the chemistry is derived from the broader class of vinyl sulfone and chloroethyl sulfone reagents extensively cited in the bioconjugation literature.)

Sources

Method

Application Note: Mechanistic Profiling &amp; Bioconjugation Protocols for 4-(2-Chloroethylsulfonyl)butyric Acid

Part 1: Executive Summary & Chemical Logic 4-(2-Chloroethylsulfonyl)butyric acid is a versatile heterobifunctional linker precursor characterized by its "switchable" electrophilicity. Unlike maleimides or NHS esters whic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

4-(2-Chloroethylsulfonyl)butyric acid is a versatile heterobifunctional linker precursor characterized by its "switchable" electrophilicity. Unlike maleimides or NHS esters which are constitutively reactive, the 2-chloroethyl sulfone (2-CES) moiety functions as a masked vinyl sulfone .

Core Value Proposition
  • Latent Reactivity: The molecule is relatively stable at acidic to neutral pH (

    
    ), preventing premature reaction during storage or initial handling.
    
  • pH-Gated Activation: reactivity is triggered by basic conditions (

    
    ), which induce 
    
    
    
    -elimination of HCl to generate a vinyl sulfone —a potent Michael acceptor specific for thiols (cysteine) and amines (lysine/N-terminus).
  • Dual Functionality: The carboxylic acid tail allows for stable attachment to payloads (drugs, fluorophores, surfaces) via standard amide coupling, while the sulfone end serves as the covalent warhead.

Part 2: Mechanistic Insight[1][2]

The reactivity of 4-(2-chloroethylsulfonyl)butyric acid is governed by the electron-withdrawing nature of the sulfone group (


). This group acidifies the 

-protons, facilitating elimination over direct substitution.
The Reaction Pathway[1][3][4][5][6][7]
  • Activation (Elimination): Under basic conditions, a base abstracts a proton adjacent to the sulfone. The electrons cascade to form a double bond, expelling the chloride ion (Leaving Group).

  • Conjugation (Addition): The resulting vinyl sulfone is soft and highly electrophilic. A nucleophile (Nu) attacks the

    
    -carbon.
    
  • Competition (Hydrolysis): Water can also attack the vinyl sulfone, leading to a non-reactive hydroxyethyl sulfone byproduct.

Visualization: Activation & Conjugation Pathway

ReactionMechanism Substrate 4-(2-Chloroethylsulfonyl)butyric acid (Latent Electrophile) Transition Carbanion Intermediate Substrate->Transition Deprotonation (pH > 7.5) Base Base (OH-) Base->Transition VinylSulfone Vinyl Sulfone (Active Michael Acceptor) Transition->VinylSulfone -HCl (Elimination) Product Thioether Conjugate (Stable) VinylSulfone->Product + Protein-SH (Michael Addition) Hydrolysis Hydroxyethyl Sulfone (Dead End Byproduct) VinylSulfone->Hydrolysis + H2O (Slow) Nucleophile Protein Thiol (Cys-SH) Nucleophile->Product

Figure 1: The "Elimination-Addition" mechanism. The reagent must first shed HCl to become reactive. Direct


 displacement of chloride is kinetically disfavored compared to this pathway.

Part 3: Experimental Protocols

Protocol A: Linker Functionalization (Payload Attachment)

Objective: To attach the butyric acid tail to an amine-containing payload (e.g., a fluorophore or drug) before activating the sulfone warhead.

Reagents:

  • 4-(2-chloroethylsulfonyl)butyric acid (1 equiv)[1]

  • EDC

    
    HCl (1.2 equiv)
    
  • N-Hydroxysuccinimide (NHS) (1.2 equiv)

  • Amine-containing Payload (

    
    )
    
  • Solvent: Dry DMF or DMSO

Step-by-Step:

  • Activation: Dissolve 4-(2-chloroethylsulfonyl)butyric acid in dry DMF (100 mM). Add EDC and NHS.

  • Incubation: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LC-MS for the formation of the NHS-ester intermediate.

    • Note: The sulfone end remains stable under these mildly acidic/neutral activation conditions.

  • Coupling: Add the amine-containing payload (dissolved in DMF with 1 equiv DIPEA).

  • Reaction: Stir overnight at RT.

  • Purification: Purify the construct via Preparative HPLC (Acidic mobile phase, e.g., 0.1% TFA in Water/Acetonitrile).

    • Critical: Avoid basic buffers during purification to prevent premature elimination of the chloride.

Protocol B: Protein Bioconjugation (The "Switch")

Objective: To covalently label a protein Cysteine residue using the functionalized linker.

Buffer Requirements:

  • Storage Buffer: PBS, pH 6.5 (Keeps reagent latent).

  • Reaction Buffer: Phosphate or Borate buffer, pH 8.0 – 8.5 (Triggers activation).

Step-by-Step:

  • Protein Prep: Adjust protein concentration to 1–5 mg/mL in Reaction Buffer (pH 8.0) .

    • Optional: Pre-treat protein with TCEP (10 mM) for 30 mins to reduce disulfide bonds, then remove TCEP via desalting column if using maleimides (though vinyl sulfones are compatible with TCEP, removal is good practice).

  • Reagent Addition: Add the functionalized 2-chloroethyl sulfone reagent (from Protocol A) to the protein.

    • Stoichiometry: Use 10–20 molar excess over protein.

    • Solvent: Ensure final organic solvent (DMSO) concentration is < 5%.

  • Incubation: Incubate at 37°C for 2–4 hours or RT for 12–16 hours.

    • Why long incubation? The rate-limiting step is the elimination of HCl to form the vinyl sulfone.

  • Quenching: Add excess thiol (e.g.,

    
    -mercaptoethanol or Glutathione) to quench unreacted vinyl sulfone.
    
  • Purification: Remove excess small molecules via dialysis or size-exclusion chromatography (SEC).

Part 4: Data Presentation & Optimization[10]

Reactivity Profile vs. pH

The rate of conjugation is strictly pH-dependent.

pH ConditionDominant SpeciesReaction Rate (

)
Application Context
pH < 6.0 Intact Chloroethyl SulfoneNegligibleLong-term storage; Purification.
pH 7.0 - 7.4 Slow generation of Vinyl SulfoneSlow (

h)
"Background" labeling; requires long incubation.
pH 8.0 - 8.5 Rapid Vinyl Sulfone formationModerate (

h)
Optimal for Cysteine/Lysine bioconjugation.
pH > 9.0 Fast Vinyl Sulfone

Hydrolysis
Fast but competingHigh hydrolysis risk; use only for very robust proteins.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conjugation Yield pH too low (< 7.5).Increase reaction pH to 8.0–8.5 to drive elimination.
Precipitation Hydrophobic linker aggregation.Add 10-20% glycerol or increase DMSO content (if protein tolerates).
Non-Specific Labeling Reaction time too long or pH > 9.Vinyl sulfones can react with Lysines at high pH/long times. Reduce pH to 7.5 and monitor kinetics.
Hydrolysis Product Observed Competition with water.Increase concentration of protein/nucleophile to outcompete water.

Part 5: References

  • Friedman, M. (1973). The Chemistry and Biochemistry of the Sulfhydryl Group in Amino Acids, Peptides, and Proteins. Pergamon Press. (Foundational text on elimination-addition mechanisms of sulfur nucleophiles).

  • Gaman, S., et al. (2025). "Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid." ResearchGate.[2] Link (Structural insights into chlorosulfonyl derivatives).

  • Organic Chemistry Portal. (2023). "Nucleophilic Substitution (SN1, SN2)." Link (General mechanistic grounding).

  • Dalal Institute. "Aliphatic Nucleophilic Substitution." Link (Mechanistic distinction between direct substitution and neighboring group effects).

  • Thermo Fisher Scientific. "Chemistry of Crosslinking." (General reference for heterobifunctional crosslinker protocols using NHS/Vinyl Sulfone logic).

Sources

Application

Application Note: Preparation and Handling of 4-(2-Chloroethylsulfonyl)butyric Acid (CESBA)

Executive Summary 4-(2-Chloroethylsulfonyl)butyric acid (CESBA, CAS 121315-24-0) is a specialized heterobifunctional linker and alkylating agent. It functions as a "masked" vinyl sulfone .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Chloroethylsulfonyl)butyric acid (CESBA, CAS 121315-24-0) is a specialized heterobifunctional linker and alkylating agent. It functions as a "masked" vinyl sulfone . In its resting state, the chloroethyl sulfone moiety is relatively stable, but under basic conditions (pH > 7.5), it undergoes


-elimination to form a vinyl sulfone—a potent Michael acceptor that selectively reacts with thiols (cysteine residues) and, to a lesser extent, amines (lysine residues).

This guide provides a standardized protocol for preparing CESBA solutions, ensuring the user controls the "switch" from inactive precursor to reactive electrophile, thereby maximizing conjugation efficiency and minimizing off-target hydrolysis.

Safety & Handling (Critical)

Hazard Classification: Alkylating Agent. CESBA contains a chloroethyl moiety structurally related to sulfur mustards. While the sulfone and carboxylic acid groups reduce volatility, it remains a potent skin and eye irritant and a potential mutagen.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Ventilation: All weighing and stock preparation must be performed in a chemical fume hood.

  • Deactivation: Spills should be treated with 1M NaOH (to force elimination and subsequent hydrolysis) followed by copious water, or a specific nucleophile scavenger like sodium thiosulfate.

Chemical Properties & Solubility[1][2]

PropertyData
Molecular Weight 214.66 g/mol
Formula C₆H₁₁ClO₄S
Appearance White to off-white crystalline powder
Solubility (Organic) High in DMSO, DMF, Methanol
Solubility (Aqueous) Low at acidic pH; Moderate at neutral/basic pH (as carboxylate salt)
Stability Stable as solid at -20°C. Hydrolyzes slowly in water; Eliminates to vinyl sulfone at pH > 7.[1]5.

Mechanism of Action

Understanding the chemistry is vital for protocol design. CESBA is not the final reactive species; it is a precursor.

CESBA_Mechanism CESBA CESBA (Precursor) (Chloroethyl Sulfone) VS Vinyl Sulfone (Reactive Electrophile) CESBA->VS  β-Elimination (-HCl)   Base Base (pH > 7.5) (OH- / Amine) Base->VS Conjugate Stable Thioether Conjugate VS->Conjugate  Michael Addition   Target Protein-SH / Target Target->Conjugate

Figure 1: The activation pathway of CESBA. The compound remains stable as a chloroethyl sulfone until exposed to base, which triggers the elimination of HCl to form the reactive vinyl sulfone.

Protocol: Preparation of Stock Solutions

Objective: Create a stable, high-concentration stock solution free from moisture to prevent premature activation or hydrolysis.

Materials
  • CESBA solid (>97% purity)[1][2]

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

  • Desiccator

  • Amber glass vials with PTFE-lined caps

Procedure
  • Equilibration: Remove the CESBA container from the freezer (-20°C) and allow it to warm to room temperature inside a desiccator. Rationale: Prevents water condensation on the cold powder.

  • Weighing: Weigh approximately 10.7 mg of CESBA into a microcentrifuge tube or glass vial.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO to the powder.

    • Calculation: 10.7 mg / 214.66 g/mol ≈ 0.05 mmol. In 1 mL, this yields a 50 mM stock.

  • Mixing: Vortex vigorously for 30 seconds until fully dissolved.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Shelf Life: 6 months if kept anhydrous.

Protocol: Preparation of Working Solutions (Activation)

Context: There are two methods to use CESBA. Method A (In Situ) is recommended for protein conjugation as it minimizes handling of the reactive vinyl sulfone. Method B (Pre-activation) is used when you need to verify the vinyl sulfone formation before addition.

Method A: In Situ Activation (Recommended for Bioconjugation)

In this method, the elimination of HCl occurs spontaneously in the reaction buffer.

  • Buffer Preparation: Prepare a conjugation buffer with a pH between 7.5 and 8.5 .

    • Recommended: 100 mM Sodium Phosphate, pH 8.0, containing 1-5 mM EDTA (to prevent metal-catalyzed oxidation of cysteines).

    • Note: Avoid amine-containing buffers (Tris, Glycine) if high concentrations are used, as they may compete with the target, although sulfones prefer thiols. PBS or HEPES is ideal.

  • Dilution: Immediately before the experiment, dilute the 50 mM DMSO stock into the protein solution.

    • Example: To achieve a 1 mM final linker concentration, add 2 µL of stock to 98 µL of protein solution.

    • Solvent Limit: Keep final DMSO concentration < 5-10% to avoid protein denaturation.

  • Incubation: Incubate at Room Temperature (20-25°C) for 1 to 4 hours .

    • Mechanism:[3][4] The pH 8.0 environment drives the elimination of HCl (forming the vinyl sulfone), which then immediately reacts with available surface cysteines.

Method B: Pre-Activation (Chemical Synthesis/Verification)

Use this if you need to ensure the species is fully converted to vinyl sulfone before adding to a sensitive sample.

  • Mix: Combine the CESBA stock with an equimolar amount of base (e.g., Triethylamine) in organic solvent, or dilute into a high pH buffer (pH 9.0) for 15 minutes.

  • Verify: Check via LC-MS (Target mass will decrease by ~36.5 Da due to loss of HCl).

  • Apply: Add this activated solution to your reaction vessel. Warning: The vinyl sulfone is unstable in water over long periods (hydrolysis), so use immediately.

Quality Control & Troubleshooting

IssuePossible CauseSolution
Precipitation Stock concentration too high or buffer too acidic.Ensure DMSO stock is <100 mM. Ensure buffer pH is > 7.0 (carboxylate must be ionized for aqueous solubility).
Low Conjugation Yield pH too low; Elimination did not occur.Increase buffer pH to 8.0 - 8.5. The chloroethyl group is stable at pH 6.0-7.0.
Hydrolysis Products Stock solution contained water.[5]Use anhydrous DMSO/DMF. Store under nitrogen/argon.
Non-Specific Labeling Incubation too long or pH > 9.0.At high pH, amines (Lysine) become nucleophilic enough to react with vinyl sulfones. Reduce pH to 7.5-8.0 for Cys specificity.
Experimental Workflow Diagram

Protocol_Workflow Start Start: CESBA Powder (-20°C Storage) Stock Prepare Stock Solution 50 mM in Anhydrous DMSO Start->Stock Choice Choose Activation Path Stock->Choice PathA Method A: In Situ (Bioconjugation) Target: Protein Cysteines Choice->PathA PathB Method B: Pre-Activation (Synthesis) Target: Small Molecules Choice->PathB StepA1 Dilute into Buffer (pH 8.0) (Phosphate/HEPES + EDTA) PathA->StepA1 StepB1 Treat with Base (e.g., TEA) or High pH Buffer (pH 9.0) for 15 min PathB->StepB1 StepA2 Incubate 1-4 Hours @ RT (Elimination & Conjugation occur simultaneously) StepA1->StepA2 Finish Purification / Analysis (Dialysis / Mass Spec) StepA2->Finish StepB2 Confirm Vinyl Sulfone Formation (LC-MS or TLC) StepB1->StepB2 StepB3 Add to Reaction Mixture StepB2->StepB3 StepB3->Finish

Figure 2: Decision tree for CESBA usage. Method A is standard for biological applications; Method B is for synthetic chemistry applications.

References

  • Morpurgo, M., et al. (1996). Preparation and characterization of poly(ethylene glycol) vinyl sulfone. Bioconjugate Chemistry. (Demonstrates the pH-dependent elimination mechanism of chloroethyl sulfones). Available at: [Link]

  • PubChem. 4-(2-chloroethylsulfonyl)butyric acid - Compound Summary. Available at: [Link]

  • Organic Chemistry Portal. Vinyl Sulfone Synthesis. (General mechanisms for sulfone reactivity). Available at: [Link]

Sources

Method

techniques for monitoring reactions with 4-(2-chloroethylsulfonyl)butyric acid

Techniques for Monitoring Reactions with 4-(2-chloroethylsulfonyl)butyric acid Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effect...

Author: BenchChem Technical Support Team. Date: February 2026

Techniques for Monitoring Reactions with 4-(2-chloroethylsulfonyl)butyric acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective monitoring of bioconjugation reactions involving 4-(2-chloroethylsulfonyl)butyric acid. This bifunctional reagent is a valuable tool for linking molecules to proteins and other biomolecules through stable sulfonamide bonds. Ensuring the efficiency, consistency, and precise characterization of these conjugation reactions is paramount for downstream applications. This guide explains the underlying chemical principles and provides detailed, field-tested protocols for the primary analytical techniques used for reaction monitoring: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Role of 4-(2-chloroethylsulfonyl)butyric acid in Bioconjugation

4-(2-chloroethylsulfonyl)butyric acid is a heterobifunctional crosslinker. Its chemical structure, featuring a reactive sulfonyl chloride group (-SO₂Cl) and a terminal carboxylic acid (-COOH), allows for a two-stage conjugation strategy.[1][2]

  • Stage 1 (Amine Reaction): The sulfonyl chloride group reacts readily and specifically with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form highly stable sulfonamide bonds.[3] This reaction is the primary focus of the monitoring techniques detailed herein.

  • Stage 2 (Carboxylic Acid Activation): The terminal carboxylic acid provides a handle for subsequent conjugation, often activated to an N-hydroxysuccinimide (NHS) ester for reaction with another amine-containing molecule.[4]

The success of any therapeutic or diagnostic agent developed using this chemistry, such as an antibody-drug conjugate (ADC), depends on the precise control and characterization of the conjugation process.[5] Inadequate monitoring can lead to inconsistent product quality, with variations in the degree of labeling, presence of unreacted starting materials, or formation of undesirable side products. This guide provides the foundational methodologies to establish a robust and self-validating monitoring system for these critical reactions.

Reaction Principle and Workflow

The core reaction involves the nucleophilic attack of an unprotonated primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This process displaces the chloride ion and forms a stable sulfonamide linkage.

Caption: Reaction of a protein's lysine amine with 4-(2-chloroethylsulfonyl)butyric acid.

A typical experimental workflow involves reacting the protein with the sulfonyl chloride reagent, followed by analytical steps to assess the outcome. Effective monitoring is integrated at key decision points throughout this process.

Caption: General experimental workflow for bioconjugation and integrated monitoring.

Core Monitoring Techniques

A multi-faceted analytical approach is often necessary to fully characterize bioconjugates.[6] The most common and powerful techniques for monitoring reactions with 4-(2-chloroethylsulfonyl)butyric acid are Reverse-Phase HPLC, LC-MS, and, for smaller molecules, NMR.

3.1 Reverse-Phase HPLC (RP-HPLC)

Causality: The covalent addition of the 4-(2-chloroethylsulfonyl)butyric acid moiety to a protein increases its overall hydrophobicity. RP-HPLC separates molecules based on their hydrophobicity. Therefore, the conjugated protein will bind more strongly to the nonpolar stationary phase of the column and elute later than the unconjugated protein, allowing for clear separation and quantification.[7][8]

Application: RP-HPLC is ideal for determining the extent of the reaction over time. By taking aliquots at different time points, one can track the disappearance of the starting protein peak and the appearance of the conjugated product peak(s), thereby calculating the reaction conversion percentage.

  • Reaction Setup:

    • Prepare the protein (e.g., a monoclonal antibody) at a concentration of 5-10 mg/mL in an amine-free buffer with a pH of 7.5-8.5, such as phosphate-buffered saline (PBS).

    • Prepare a stock solution of 4-(2-chloroethylsulfonyl)butyric acid in a compatible organic solvent (e.g., DMSO or DMF).

    • Add the desired molar excess of the crosslinker to the stirring protein solution.

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a tube containing a high concentration of a primary amine, such as 1 M Tris buffer, pH 8.0. This consumes any unreacted sulfonyl chloride.

  • Sample Preparation for HPLC:

    • Dilute the quenched aliquot with the HPLC mobile phase A to a final protein concentration suitable for UV detection (typically 0.5-1.0 mg/mL).

    • Centrifuge the sample at >10,000 x g for 5 minutes to remove any particulates that could damage the HPLC column.[9]

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the elution profile at 280 nm (for the protein) and potentially a second wavelength if the conjugated molecule has a distinct chromophore.

  • Data Analysis:

    • Integrate the peak area of the unconjugated protein and the new, later-eluting peak(s) corresponding to the conjugate.

    • Calculate the percent conversion at each time point: % Conversion = [Area(Conjugate) / (Area(Unconjugated) + Area(Conjugate))] * 100

ParameterRecommended SettingRationale
Column C4 or C8 Reverse-Phase, 300 Å pore size, 2.1 x 100 mmWide-pore columns are necessary for large biomolecules like antibodies. C4/C8 phases provide appropriate hydrophobicity for separation.[8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is an excellent ion-pairing agent that improves peak shape for proteins.[10]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic solvent for eluting proteins from the reverse-phase column.
Flow Rate 0.3 - 0.5 mL/minA standard flow rate for analytical columns of this dimension.
Gradient 20-80% B over 20 minutesA broad gradient is often required to elute both the unconjugated protein and the more hydrophobic conjugate.
Column Temperature 60 - 80 °CElevated temperatures can improve peak resolution and reduce protein secondary structure interactions with the stationary phase.
Detection UV at 280 nmStandard wavelength for protein detection based on the absorbance of Tryptophan and Tyrosine residues.
3.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: While HPLC confirms a change in hydrophobicity, it does not confirm the identity of the product. LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[11] This allows for the direct measurement of the mass of the eluting species. The covalent addition of one molecule of 4-(2-chloroethylsulfonyl)butyric acid (after loss of HCl) will result in a specific mass increase, providing definitive evidence of conjugation.

Application: LC-MS is the gold standard for confirming the identity of the conjugate and determining the Degree of Labeling (DOL) , which is the average number of linker molecules attached to each protein.[5] By deconvoluting the resulting mass spectrum of an intact protein, one can often resolve species with 1, 2, 3, or more modifications. This technique is essential for final product characterization and quality control.[10][12]

  • Sample Preparation:

    • Prepare the final, purified conjugate sample at approximately 1 mg/mL. It is crucial to desalt the sample into an MS-compatible buffer (e.g., using a spin column) to remove non-volatile salts that can interfere with ionization.

    • Dilute the desalted sample in Mobile Phase A to a final concentration of 0.1-0.2 mg/mL.

  • LC-MS Analysis:

    • Use an LC method similar to the RP-HPLC protocol, but replace TFA with an MS-compatible acid like 0.1% formic acid to minimize ion suppression.[10]

    • The LC system is directly coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data over the expected elution time of the protein conjugate.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Mass Range: A wide m/z range (e.g., 1000-4000 m/z) is required to capture the multiple charge states of a large protein.

    • Source Conditions: Optimize capillary voltage, gas flow, and temperature for stable ionization of large molecules.

  • Data Analysis & Deconvolution:

    • Sum the spectra across the protein elution peak to obtain a high-quality averaged spectrum.

    • The raw ESI-MS spectrum will show a distribution of peaks, each representing the intact protein with a different number of positive charges (a charge state envelope).

    • Use a deconvolution algorithm (e.g., MaxEnt) provided with the instrument software to transform the m/z spectrum into a true mass spectrum, showing the neutral mass of the protein species.

    • The resulting deconvoluted spectrum should show a primary peak for the most abundant species. Calculate the mass difference between the starting protein and the conjugated product to confirm modification.

    • The mass of 4-(2-chloroethylsulfonyl)butyric acid added (after loss of HCl) is 178.66 Da. An observed mass shift of ~179 Da corresponds to a DOL of 1. A shift of ~358 Da corresponds to a DOL of 2, and so on.

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Interpretation
Unconjugated Antibody148,000.0148,001.2N/AStarting Material
Conjugate (DOL=1)148,178.7148,179.9+178.7Successful single conjugation
Conjugate (DOL=2)148,357.3148,358.8+357.6Successful double conjugation
Hydrolyzed Reagent Adduct148,160.6Not ObservedN/APotential side product (Sulfonic acid formation)
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of specific atoms within a molecule.[13] For reactions involving small molecules or peptides, one can monitor the disappearance of proton (¹H) signals from the starting material and the simultaneous appearance of new signals corresponding to the product in real-time.[14]

Application: While impractical for monitoring whole antibody conjugations due to the immense signal complexity and line broadening, NMR is an exceptionally powerful tool for process development and mechanistic studies using small molecules or peptides.[15][16] It allows for non-invasive, real-time tracking of reaction kinetics without the need for quenching or separation.

  • Reaction Setup:

    • Dissolve the amine-containing starting material (e.g., a short peptide or benzylamine) in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN) inside an NMR tube.

    • Add a known concentration of an internal standard (e.g., mesitylene) for quantitative analysis.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Initiation and Monitoring:

    • Add a stoichiometric amount of 4-(2-chloroethylsulfonyl)butyric acid to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. Modern spectrometers can automate this process.[14]

  • Data Analysis:

    • Identify a characteristic proton signal in the starting amine that shifts significantly or disappears upon reaction.

    • Identify a new, characteristic signal that appears in the product spectrum.

    • Integrate the area of the starting material peak and the product peak at each time point, relative to the constant integral of the internal standard.

    • Plot the concentration or relative integral of the species over time to determine the reaction kinetics.

Summary and Best Practices

Monitoring reactions with 4-(2-chloroethylsulfonyl)butyric acid requires a fit-for-purpose analytical strategy.

  • For rapid, in-process reaction tracking and optimization, RP-HPLC is an efficient and robust method for determining percent conversion.

  • For definitive product identification, characterization, and quality control, LC-MS is indispensable for confirming the covalent modification and determining the precise degree of labeling.[17]

  • For fundamental kinetic studies and process development with small molecules, NMR offers unparalleled insight through real-time, non-invasive monitoring.

A self-validating system employs these techniques orthogonally. For instance, an HPLC method showing 95% conversion should be confirmed by LC-MS analysis of the final product, which should show a corresponding distribution of conjugated species with minimal starting material remaining. By implementing these detailed protocols, researchers can ensure the development of well-characterized, consistent, and effective bioconjugates.

References
  • PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Penta, A., et al. (2014). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. Bioconjugate Chemistry. Retrieved from [Link]

  • Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (n.d.). Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. University of Cambridge. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Real-Time Monitoring of Small Molecule Reactions using the X-Pulse Benchtop NMR. Retrieved from [Link]

  • Nath, A., et al. (2013). Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]

  • Wang, Y., & Li, H. (2018). Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in Molecular Biology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Zhang, T., et al. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry. Retrieved from [Link]

  • StudySmarter. (n.d.). Protein Modification Analysis: Techniques. Retrieved from [Link]

  • LCGC International. (2015). Developing HPLC Methods for Biomolecule Analysis. Retrieved from [Link]

  • Progress in Chemistry. (2012). Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Data Analysis Strategies for Protein Modification Identification. Retrieved from [Link]

  • ACS Publications. (2023). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Analytical Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]

  • PubMed. (2024). Ex Situ Gaseous Reagent for Multicomponent Amine Bioconjugation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • ChemRxiv. (n.d.). A CONTINUOUS FLOW SULFURYL CHLORIDE BASED REACTION – SYNTHESIS OF A KEY INTERMEDIATE IN A NEW ROUTE TOWARD EMTRICITABINE AND LAMIVUDINE. Retrieved from [Link]

  • Creative Biolabs. (n.d.). How to Identify or Screen Protein Modification Sites: A Comprehensive Guide. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Conjugation Site Analysis by MS/MS Protein Sequencing. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Papayannopoulos, I. A. (2020). LC-MS analysis for the assessment of higher order structures of proteins. New Food Magazine. Retrieved from [Link]

  • Biocompare. (2017). LC-MS Analysis of Antibody-Drug Conjugates. Retrieved from [Link]

  • MDPI. (2020). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]

  • Preprints.org. (2024). Tailored Chitin Copolyesters: A Study of Butyric-Succinic Derivative for Advanced Material Applications. Retrieved from [Link]

  • ATA Scientific. (2019). Protein Analysis Techniques Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Characterization a Novel Butyric Acid-Producing Bacterium Collinsella aerofaciens Subsp. shenzhenensis Subsp. Nov. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common issues with 4-(2-chloroethylsulfonyl)butyric acid stability and storage

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 4-(2-chloroethylsulfonyl)butyric acid (CAS 121315-24-0). As Senior Application Scientists, we understand...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-(2-chloroethylsulfonyl)butyric acid (CAS 121315-24-0). As Senior Application Scientists, we understand that the success of your research hinges on the integrity of your reagents. This molecule, with its dual reactive centers—the sulfonyl group and the chloroethyl moiety—offers significant potential in organic synthesis and as an intermediate for pharmaceuticals, but its reactivity also presents unique challenges in handling, storage, and application.[1]

This guide is designed to provide you with in-depth, field-proven insights into the stability and storage of 4-(2-chloroethylsulfonyl)butyric acid. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot issues and ensure the validity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols to get your research back on track.

Question 1: I'm observing inconsistent results and a gradual loss of compound activity in my assays. Could this be related to the stability of my 4-(2-chloroethylsulfonyl)butyric acid stock?

Answer: Yes, this is a classic symptom of compound degradation, most likely due to hydrolysis.

Causality and Scientific Rationale: The sulfonyl group in your compound is electrophilic and highly susceptible to nucleophilic attack by water.[2][3] This process, known as hydrolysis, cleaves the sulfonyl group, converting it into the corresponding sulfonic acid. This reaction is often accelerated by elevated temperatures and non-neutral pH conditions.[4][5] The chloroethyl group further enhances the molecule's reactivity.[1] Once hydrolyzed, the compound can no longer participate in its intended reaction, leading to a de facto loss of active concentration and causing variability in your results.

Troubleshooting Workflow:
  • Audit Your Storage Protocol: Immediately verify the storage conditions of both the solid compound and any prepared solutions. Solid material should be kept in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[6][7][8]

  • Assess Solution Age and Preparation: Aqueous solutions of sulfonyl compounds are notoriously unstable and should be prepared fresh for each experiment.[9] If you are using a stock solution that is more than a few hours old, it is highly likely that significant degradation has occurred.

  • Prepare a Fresh Stock Solution: Discard your current working solution and prepare a new one from the solid material using the protocol below.

  • Perform a Control Experiment: Directly compare the performance of your newly prepared solution against an aliquot of the old solution in a simple, rapid assay. This will definitively confirm if degradation was the root cause of the inconsistency.

Protocol: Preparation of a Fresh Working Solution
  • Equilibrate the container of solid 4-(2-chloroethylsulfonyl)butyric acid to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the solid in a dry, clean vial, preferably under a nitrogen or argon atmosphere.

  • Dissolve the compound in an appropriate anhydrous aprotic solvent (e.g., DMSO, DMF) to create a concentrated stock.

  • For your aqueous assay, perform a serial dilution of the concentrated stock into your final buffer immediately before use. Do not store the diluted aqueous solution.

Question 2: I'm trying to dissolve the compound directly in my aqueous buffer, but I'm seeing a precipitate form, or it won't fully dissolve. What's happening?

Answer: This issue likely stems from a combination of the compound's limited aqueous solubility and pH-dependent effects.

Causality and Scientific Rationale: 4-(2-chloroethylsulfonyl)butyric acid has two key functional groups that influence its solubility: a polar sulfonyl group and a carboxylic acid.[1] While the sulfonyl group imparts some polarity, the overall molecule has significant organic character. The carboxylic acid's protonation state is critical; in acidic to neutral solutions (pH < ~4.5), it will be largely protonated (—COOH), making it less soluble in water. In alkaline conditions (pH > ~6), it will be deprotonated to its carboxylate form (—COO⁻), which is significantly more water-soluble. However, alkaline conditions can also accelerate the hydrolysis of the sulfonyl group, presenting a stability-solubility trade-off.[10][11]

Troubleshooting Workflow:
  • Measure the pH of Your Buffer: The first step is to know the pH of your solution. If it is neutral or acidic, solubility will be a challenge.

  • Avoid Direct Dissolution in Buffer: Do not attempt to dissolve the solid powder directly into an aqueous buffer. Always prepare a concentrated stock in an anhydrous organic solvent first, as described in the protocol above.

  • Consider pH Adjustment (with caution): For some applications, slightly increasing the pH of the final aqueous solution can improve solubility by deprotonating the carboxylic acid. However, be aware that pH values above neutral can significantly increase the rate of hydrolysis. A pH range of 6.0-7.0 is often a reasonable compromise.

  • Verify Final Concentration: Ensure that the final concentration in your aqueous medium does not exceed the compound's solubility limit. If a high concentration is required, a co-solvent system might be necessary, provided it does not interfere with your experiment.

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions for solid 4-(2-chloroethylsulfonyl)butyric acid? A: For maximum stability, store the solid compound in a tightly sealed container, protected from light, in a cool and dry environment.[8][12] Storage at <15°C is recommended. For enhanced protection against hydrolysis, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[6]

Q: What is the primary degradation pathway I should be concerned about? A: The most significant stability issue is hydrolysis of the sulfonyl group. This reaction is catalyzed by water and can be accelerated by non-neutral pH and higher temperatures. The diagram below illustrates this process.

Hydrolysis_Pathway cluster_0 Reactants cluster_1 Process cluster_2 Degradation Products CESBA 4-(2-chloroethylsulfonyl)butyric acid Attack Nucleophilic Attack CESBA->Attack H2O H₂O (Water) H2O->Attack SulfonicAcid 4-(2-chloroethylsulfonic acid)butyric acid (Inactive) Attack->SulfonicAcid Hydrolysis HCl HCl Attack->HCl

Caption: Hydrolysis degradation pathway of 4-(2-chloroethylsulfonyl)butyric acid.

Q: Which materials or chemicals are incompatible with this compound? A: You should avoid contact with water/moisture, strong bases, and strong oxidizing agents.[6] Strong bases can violently accelerate hydrolysis and other decomposition reactions.[11]

Q: How should I handle this compound safely in the lab? A: Always handle 4-(2-chloroethylsulfonyl)butyric acid in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid creating dust when handling the solid powder.

Summary of Handling and Storage Conditions
ParameterSolid CompoundConcentrated Stock (in Anhydrous Solvent)Aqueous Working Solution
Temperature <15°C Recommended[14]-20°CPrepare fresh; use immediately
Atmosphere Dry, Inert Gas (Recommended)[6]Dry, Inert GasN/A
Container Tightly sealed, opaque[7][12]Tightly sealed vial with septumN/A
Protection Protect from moisture and light[6][7]Protect from moistureN/A
Shelf Life See manufacturer's specificationsShort-term (days to weeks at -20°C)Not recommended for storage

References

  • Lab Alley. (2007, July 24). Butyric-Acid-Safety-Data-Sheet-SDS.pdf. Available from: [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Available from: [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available from: [Link]

  • Google Patents. (n.d.). US3170883A - Stabilization of chlorine in aqueous solutions.
  • PubMed. (n.d.). Etherolytic cleavage of 4-(2,4-dichlorophenoxy)butyric acid and 4-(4-chloro-2-methylphenoxy)butyric acid by species of Rhodococcus and Aureobacterium isolated from an alkaline environment. Available from: [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Available from: [Link]

  • Applied Ecology and Environmental Research. (n.d.). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp.. Available from: [Link]

  • American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Available from: [Link]

  • PubMed. (n.d.). Stability of concentrated aqueous solutions of pralidoxime chloride. Available from: [Link]

  • MDPI. (2024, December 13). The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1. Available from: [Link]

  • Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. Available from: [Link]

  • ResearchGate. (2025, August 6). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. Available from: [Link]

  • AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Available from: [Link]

  • HSE. (2025, August 28). Chemicals - safe use and handling. Available from: [Link]

  • ResearchGate. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Available from: [Link]

  • Google Patents. (n.d.). KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.
  • ResearchGate. (2025, August 5). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. Available from: [Link]

  • PubMed. (n.d.). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Available from: [Link]

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • (n.d.).
  • PubChemLite. (n.d.). 4-(2-chloroethylsulfonyl)butyric acid (C6H11ClO4S). Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Peptide Conjugation with 4-(2-Chloroethylsulfonyl)butyric Acid

Welcome to the technical support center for the effective use of 4-(2-chloroethylsulfonyl)butyric acid in peptide modification. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of 4-(2-chloroethylsulfonyl)butyric acid in peptide modification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to achieve optimal and reproducible results in your peptide conjugation experiments.

Introduction to the Chemistry

4-(2-chloroethylsulfonyl)butyric acid is a valuable reagent for the covalent modification of peptides. The reactive moiety is the 2-chloroethylsulfonyl group. Under basic conditions, this group undergoes an elimination reaction to form a highly reactive vinyl sulfone intermediate. This intermediate is then susceptible to nucleophilic attack by amino acid side chains in a Michael-type addition reaction. The primary targets for this modification are the amine groups of lysine residues and the N-terminal α-amino group of the peptide.

The efficiency and selectivity of this reaction are critically dependent on the reaction pH. By carefully controlling the pH, researchers can modulate the rate of vinyl sulfone formation and the nucleophilicity of the target amino groups, thereby directing the modification to the desired site.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of peptide modification with 4-(2-chloroethylsulfonyl)butyric acid?

The modification proceeds in two key steps, both of which are influenced by pH:

  • Activation (Elimination): In the presence of a base (i.e., at elevated pH), the 2-chloroethylsulfonyl group undergoes a β-elimination of hydrogen chloride (HCl) to form a reactive vinyl sulfone intermediate.

  • Conjugation (Michael Addition): A deprotonated, nucleophilic amine group on the peptide (e.g., the ε-amino group of a lysine residue or the N-terminal α-amino group) attacks the electron-deficient double bond of the vinyl sulfone, forming a stable thioether linkage.

Q2: Why is pH so critical for this reaction?

The pH of the reaction buffer directly controls two crucial aspects of the conjugation:

  • Reagent Activation: The formation of the reactive vinyl sulfone from the 2-chloroethylsulfonyl precursor is a base-catalyzed elimination reaction. Therefore, a sufficiently high pH is required to generate the active form of the reagent.

  • Nucleophile Availability: The primary targets for modification are the amino groups of lysine and the N-terminus. These groups exist in a protonated (non-nucleophilic) and deprotonated (nucleophilic) equilibrium. The pKa of the N-terminal α-amino group is typically around 8.0, while the pKa of the lysine ε-amino group is around 10.5.[1] To be reactive, these groups must be in their deprotonated, nucleophilic state. A higher pH shifts the equilibrium towards the deprotonated form, increasing the reaction rate.

By carefully selecting the pH, you can favor the deprotonation of one amine group over another, thereby achieving a degree of selectivity.

Q3: What is the optimal pH range for modifying lysine residues?

For selective modification of lysine residues, a pH range of 8.5 to 9.5 is generally recommended.[1] In this range, the N-terminal α-amino group (pKa ~8.0) is largely deprotonated and reactive, but the lysine ε-amino groups (pKa ~10.5) are also significantly deprotonated to participate effectively in the reaction.[1]

Q4: Can I selectively modify the N-terminus of my peptide?

Achieving high selectivity for the N-terminus over lysine residues can be challenging with this reagent due to the need for a basic pH to activate the chloroethylsulfonyl group. However, by working at the lower end of the effective pH range (e.g., pH 8.0-8.5), you can exploit the pKa difference between the N-terminal amine and the lysine side chain to favor modification at the N-terminus. At this pH, a larger fraction of N-terminal amines will be deprotonated compared to lysine ε-amines.

Q5: What are the potential side reactions, and how can I minimize them?

The primary side reaction is the modification of other nucleophilic amino acid residues. While the reaction is most favorable with amines at alkaline pH, some reactivity with the thiol group of cysteine can occur.[2] If your peptide contains cysteine and you wish to exclusively label amines, it is advisable to protect the cysteine thiol group prior to the reaction.

Another potential side reaction is hydrolysis of the 4-(2-chloroethylsulfonyl)butyric acid at very high pH, which would render it inactive. It is important to work within the recommended pH range and to use freshly prepared reagent solutions.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Reaction pH is too low: Insufficient activation of the 2-chloroethylsulfonyl group to the vinyl sulfone, and/or the target amine groups are protonated and non-nucleophilic.Increase the pH of the reaction buffer to the recommended range (8.5-9.5 for lysine targeting).
Reagent degradation: The 4-(2-chloroethylsulfonyl)butyric acid may have hydrolyzed.Use a fresh stock of the reagent. Prepare the reagent solution immediately before use.
Peptide is not soluble: The peptide is aggregated or precipitated in the reaction buffer.Ensure the peptide is fully dissolved in the reaction buffer before adding the reagent. Consider adding a small amount of an organic co-solvent like DMSO or DMF if solubility is an issue.
Non-specific Modification pH is too high: At very high pH, other nucleophilic residues (e.g., tyrosine, histidine) may become deprotonated and react.Lower the pH to the recommended range. A pH of 8.5-9.0 is a good starting point for lysine modification.
Presence of highly reactive residues: Cysteine is highly nucleophilic and will react readily with vinyl sulfones.If cysteine modification is not desired, protect the thiol group prior to conjugation.
Multiple Modifications on a Single Peptide High reagent-to-peptide ratio: Using a large excess of the labeling reagent can drive the reaction to modify multiple accessible sites.Reduce the molar excess of 4-(2-chloroethylsulfonyl)butyric acid. Start with a 1:1 to 5:1 molar ratio of reagent to peptide and optimize as needed.
Multiple reactive sites with similar pKa: If the peptide has multiple lysine residues or other nucleophilic groups with similar reactivity, multiple modifications are likely.This is an inherent challenge of amine-based labeling. Consider site-directed mutagenesis to remove reactive sites if a single, specific modification is required.
Difficulty Purifying the Conjugated Peptide Unreacted peptide and reagent: The crude reaction mixture contains unreacted starting materials.Reversed-phase HPLC is the most effective method for purifying the conjugated peptide from unreacted peptide and excess reagent.[3][4]
Formation of multiple products: The reaction has produced a heterogeneous mixture of mono-, di-, and multi-conjugated peptides.Optimize the reaction conditions (pH, reagent ratio, reaction time) to favor the desired product. Use a high-resolution HPLC column and a shallow gradient to improve separation.

Experimental Protocols

General Protocol for Peptide Modification

This protocol provides a starting point for the modification of a peptide with 4-(2-chloroethylsulfonyl)butyric acid. Optimization may be required for your specific peptide.

  • Peptide Preparation:

    • Dissolve the peptide in the chosen reaction buffer (e.g., 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5) to a final concentration of 1-5 mg/mL.

    • Ensure the peptide is fully dissolved. If necessary, brief sonication or the addition of a small amount of organic co-solvent (e.g., up to 10% DMSO) can be used.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of 4-(2-chloroethylsulfonyl)butyric acid in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.

  • Reaction:

    • Add the desired molar excess of the 4-(2-chloroethylsulfonyl)butyric acid stock solution to the peptide solution. A starting point of a 5-fold molar excess of the reagent over the peptide is recommended.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Analysis and Purification:

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.

    • Purify the conjugated peptide from the reaction mixture using reversed-phase HPLC.[3][4]

    • Confirm the identity and purity of the final product by mass spectrometry.

Reaction Monitoring by LC-MS
  • LC Method: Use a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • MS Analysis: Use electrospray ionization (ESI) in positive ion mode to detect the peptide and its modified forms. The mass of the conjugate will be the mass of the peptide plus the mass of the reacted reagent (mass of 4-(2-chloroethylsulfonyl)butyric acid minus the mass of HCl).

Visualizing the Workflow

Peptide_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide_Sol Dissolve Peptide in Buffer (pH 8.5-9.5) Mix Mix Peptide and Reagent Solutions Peptide_Sol->Mix Reagent_Sol Prepare Reagent Stock Solution Reagent_Sol->Mix Incubate Incubate at Room Temp (2-4 hours) Mix->Incubate LCMS_Monitor Monitor Reaction by LC-MS Incubate->LCMS_Monitor HPLC_Purify Purify Conjugate by RP-HPLC LCMS_Monitor->HPLC_Purify MS_Confirm Confirm Product by Mass Spectrometry HPLC_Purify->MS_Confirm

Caption: A typical workflow for peptide conjugation with 4-(2-chloroethylsulfonyl)butyric acid.

Reaction Mechanism Diagram

Caption: The two-step reaction mechanism for peptide modification.

References

  • Protein reactions with methyl and ethyl vinyl sulfones. PubMed. [Link]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace. [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC - NIH. [Link]

  • Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. PubMed. [Link]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace. [Link]

  • Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications. PMC - NIH. [Link]

  • Hydrolysis Rates for Various pH Levels. ResearchGate. [Link]

  • What is the best way of labeling a short peptide without changing its structure too much? ResearchGate. [Link]

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]

  • (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. [Link]

  • Schematic representation of the Michael addition reaction mechanism. ResearchGate. [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC - NIH. [Link]

  • Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. Macmillan Group - Princeton University. [Link]

  • Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. ACS Publications. [Link]

  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC - NIH. [Link]

  • A Guide to the Basics of Peptide Conjugation. Neuland Labs. [Link]

Sources

Troubleshooting

temperature effects on 4-(2-chloroethylsulfonyl)butyric acid crosslinking efficiency

Technical Support Center: 4-(2-chloroethylsulfonyl)butyric Acid (CESBA) Crosslinking Executive Summary: The Kinetic Balancing Act Welcome. You are likely here because you are using 4-(2-chloroethylsulfonyl)butyric acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-chloroethylsulfonyl)butyric Acid (CESBA) Crosslinking

Executive Summary: The Kinetic Balancing Act

Welcome. You are likely here because you are using 4-(2-chloroethylsulfonyl)butyric acid (CESBA) to crosslink proteins, functionalize surfaces, or synthesize hydrogels, and you are noticing inconsistent results based on thermal variations.

As a Senior Application Scientist, I must clarify a fundamental misconception: CESBA is not a crosslinker in its native state; it is a pro-drug equivalent of a crosslinker. It contains a 2-chloroethyl sulfone group that must undergo


-elimination  to form the reactive vinyl sulfone .

Temperature does not just "speed up" the reaction; it dictates the ratio between Activation (unmasking the vinyl sulfone), Conjugation (Michael addition), and Deactivation (hydrolysis). This guide deconstructs these competing kinetics to help you regain control of your yield.

Part 1: The Kinetics of Activation (Theory)

The efficiency of CESBA relies on a two-step mechanism. Temperature affects


 (activation) and 

(conjugation) differently.
The Mechanism
  • Activation (

    
    ):  Base-catalyzed 
    
    
    
    -elimination of HCl releases the vinyl sulfone. This is highly temperature-dependent. At
    
    
    , this is negligible.
  • Conjugation (

    
    ):  The vinyl sulfone undergoes Michael addition with nucleophiles (Cys-SH, Lys-NH
    
    
    
    ).
  • Hydrolysis (

    
    ):  Water attacks the vinyl sulfone, forming a non-reactive 
    
    
    
    -hydroxy sulfone.
Pathway Visualization

CESBA_Pathway cluster_temp Temperature Influence CESBA CESBA (Precursor) Masked & Stable VS Vinyl Sulfone (Active) Highly Reactive CESBA->VS Activation (k1) Base + Heat (>20°C) Product Crosslinked Conjugate Stable Thioether/Amine VS->Product Michael Addition (k2) Nucleophile (SH/NH2) Dead Hydroxy-Sulfone (Dead) Non-Reactive Byproduct VS->Dead Hydrolysis (k3) High T (>37°C) + High pH T_Low Low T (4°C): k1 ≈ 0 (No Activation) T_Med Med T (25°C): k1 < k2 (Controlled) T_High High T (>40°C): k1 >> k2 (Aggregation Risk) k3 increases

Figure 1: The CESBA activation pathway. Note that the precursor must be thermally and chemically activated to become the reactive vinyl sulfone species.

Part 2: Temperature-Dependent Data

The following data summarizes the behavior of 2-chloroethyl sulfones (like CESBA) across standard laboratory temperatures.

TemperatureActivation Rate (

)
Hydrolysis Risk (

)
Recommended Application
4°C Negligible. The molecule remains "masked."NoneStorage / Mixing phase only.
20–25°C Moderate.

min (pH dependent).
LowStandard Protocol. Best balance of yield vs. specificity.
37°C Fast. Activation occurs rapidly.ModerateCell-based assays (short duration).
>50°C Very Fast. Flash activation.High. Polymer curing only. High risk of protein denaturation.

Part 3: Troubleshooting Guides

Scenario A: "I incubated overnight at 4°C, but got zero crosslinking."
  • Diagnosis: Kinetic Trap.

  • The Science: Unlike NHS-esters, which hydrolyze fast and must be used cold, CESBA is stable at 4°C because the activation energy required to eliminate HCl has not been met. You essentially incubated your protein with an inert salt.

  • Solution:

    • Perform a Pre-Activation Step : Incubate CESBA at pH 8.5–9.0 at 25°C for 30 minutes before adding it to your cold protein sample.

    • Once activated (converted to vinyl sulfone), you can lower the temperature to 4°C for the conjugation step, though the reaction will be slow.

Scenario B: "My protein precipitated immediately upon adding CESBA at Room Temp."
  • Diagnosis: "Flash" Crosslinking (Over-saturation).

  • The Science: If you add a high concentration of CESBA at room temperature (or higher) in a high pH buffer, the burst of vinyl sulfone generation can cause rapid, non-specific hydrophobic crosslinking, leading to aggregation.

  • Solution:

    • Lower the Temperature: Run the reaction at 20°C, not 37°C.

    • Step-wise Addition: Add CESBA in aliquots to keep the concentration of active vinyl sulfone steady but low (pseudo-steady-state).

Scenario C: "High background / Non-specific binding."
  • Diagnosis: Thermal Promiscuity.

  • The Science: At elevated temperatures (>30°C), the vinyl sulfone becomes reactive enough to attack primary amines (Lysines) even if you intended to target cysteines (Thiols).

  • Solution:

    • Cool Down: Reduce temperature to 15–20°C .

    • pH Control: Lower pH to 7.0–7.5. At this pH/Temp combination, reaction with amines is kinetically disfavored, restoring Cysteine specificity.

Part 4: Optimized Protocol (The "Self-Validating" Method)

This protocol decouples activation from conjugation to ensure reproducibility.

Materials:

  • CESBA Stock (dissolved in water or DMSO).

  • Activation Buffer: 0.1 M Phosphate or Carbonate, pH 8.5.

  • Conjugation Buffer: PBS, pH 7.2 (for Cys) or pH 8.0 (for Lys).

Workflow:

  • The Activation Check (UV Assay):

    • Why: Verify the precursor is working.[1]

    • Step: Dilute CESBA into Activation Buffer at 25°C .

    • Validation: Monitor Absorbance at 230–260 nm. The formation of the vinyl sulfone double bond creates a distinct UV signature. Wait until the signal plateaus (approx. 30–60 mins).

  • The Crosslinking Reaction:

    • Step: Add the pre-activated CESBA to your protein solution.

    • Temp Control:

      • For Cysteine (Thiol) specificity: Incubate at 20°C for 2 hours at pH 7.2.

      • For Lysine (Amine) targeting: Incubate at 25–30°C for 4–16 hours at pH 8.0.

  • Quenching:

    • Add excess Cysteine or Glycine to quench unreacted vinyl sulfones.

Part 5: Decision Tree (Graphviz)

Use this flow to determine your optimal temperature strategy.

Troubleshooting_Tree Start Start: What is your target? Target Target Residue? Start->Target Cys Cysteine (Thiol) Target->Cys Lys Lysine (Amine) Target->Lys TempCys Temp: 20°C (Room Temp) pH: 7.0 - 7.5 Cys->TempCys TempLys Temp: 25°C - 30°C pH: 8.0 - 8.5 Lys->TempLys Issue Issue: Low Yield? TempCys->Issue TempLys->Issue Sol1 Pre-activate CESBA at pH 9, 25°C, 30min Issue->Sol1 Yes (Recommended) Sol2 Increase T to 37°C (Risk: Hydrolysis) Issue->Sol2 Yes (Alternative)

Figure 2: Decision tree for selecting temperature based on target residue and troubleshooting yield issues.

Part 6: Frequently Asked Questions (FAQ)

Q1: Can I heat the reaction to 60°C to speed it up? A: No. While this accelerates vinyl sulfone formation, it drastically increases the rate of hydrolysis (water attacking the vinyl group) and protein denaturation. The half-life of vinyl sulfones decreases significantly above 40°C in aqueous buffers.

Q2: Why does the protocol fail in Tris buffer? A: Tris contains a primary amine. If you activate CESBA at temperatures >25°C in Tris, the vinyl sulfone will crosslink with the buffer molecules instead of your protein. Use Phosphate, HEPES, or Carbonate buffers.

Q3: I stored my CESBA stock at -20°C, but it's not working. Why? A: Check if it was dissolved in water. CESBA can slowly hydrolyze or cyclize even at low temperatures if the pH is not acidic. Always prepare fresh or store in anhydrous DMSO.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Sulfone-based chemistries and Michael Additions).

  • Morales-Sanfrutos, J., et al. (2010). "Vinyl sulfone: a multi-purpose function in proteomics."[2][3] Current Proteomics, 7(4), 330-341. (Details the stability and reactivity of vinyl sulfones at physiological temperatures).

  • Chatterjee, C., et al. (2010). "Kinetics of the beta-elimination of 2-chloroethyl sulfones." Journal of Organic Chemistry. (Provides the mechanistic basis for the temperature dependence of the activation step).

  • Houen, G., & Jensen, O. M. (1995). "Conjugation to divinyl sulfone activated supports." Journal of Immunological Methods, 181(2), 277-286. (Empirical data on temperature effects during sulfone conjugation).

Sources

Optimization

impact of buffer composition on 4-(2-chloroethylsulfonyl)butyric acid experiments

Welcome to the technical support center for 4-(2-chloroethylsulfonyl)butyric acid (CESBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-chloroethylsulfonyl)butyric acid (CESBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile crosslinking and modification reagent. As your partner in research, we aim to equip you with the foundational knowledge and practical insights to ensure the success of your experiments.

Introduction to 4-(2-chloroethylsulfonyl)butyric acid (CESBA)

4-(2-chloroethylsulfonyl)butyric acid is a chemical reagent characterized by a butyric acid backbone and a reactive chloroethylsulfonyl group.[1][2] This structure allows for the covalent modification of nucleophilic groups in biomolecules, most commonly the primary amines found on the side chains of lysine residues and the N-terminus of proteins. The sulfonyl chloride moiety is a potent electrophile that readily reacts with these nucleophiles to form stable sulfonamide bonds. However, the success of these experiments is highly dependent on carefully controlled reaction conditions, with buffer composition being a paramount consideration.

This guide will delve into the critical impact of buffer composition on the stability and reactivity of CESBA, providing you with the necessary tools to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group of CESBA and what does it target?

A1: The primary reactive group of CESBA is the sulfonyl chloride (-SO₂Cl). This group is a strong electrophile that readily reacts with nucleophiles. In biological applications, it primarily targets the unprotonated primary amines (-NH₂) found on the side chains of lysine residues and the N-terminus of proteins to form stable sulfonamide bonds.

Q2: What is the pKa of the carboxylic acid group of CESBA and why is it important?

A2: The predicted pKa of the carboxylic acid group of 4-(2-chloroethylsulfonyl)butyric acid is approximately 4.44. This is important because at a pH above this value, the carboxylic acid group will be deprotonated, giving the molecule a net negative charge. This can influence its solubility in aqueous buffers and its interaction with charged biomolecules.

Q3: How should I store CESBA?

A3: CESBA should be stored in a tightly sealed container in a cool, dry place, away from moisture.[3] Hydrolysis of the sulfonyl chloride group is a primary degradation pathway, so minimizing exposure to water and humidity during storage is critical to maintain its reactivity.[4]

Q4: Can I use Tris buffer for my reaction with CESBA?

A4: It is strongly advised not to use Tris (tris(hydroxymethyl)aminomethane) buffer. Tris contains a primary amine which is a nucleophile and will react with the sulfonyl chloride group of CESBA.[5] This will lead to the consumption of your reagent and a significant reduction in the efficiency of your desired reaction with your target molecule.

Q5: What is the optimal pH for reacting CESBA with proteins?

A5: The optimal pH is a balance between having a sufficient concentration of the deprotonated (nucleophilic) form of the target amine and minimizing the hydrolysis of the sulfonyl chloride. For the reaction with lysine residues, a pH range of 7.5 to 8.5 is generally recommended. At this pH, a significant portion of the lysine side chains (pKa ~10.5) will be deprotonated and reactive, while the rate of hydrolysis of the sulfonyl chloride is still manageable.

Troubleshooting Guide

This section addresses common problems encountered during experiments with CESBA, with a focus on issues arising from buffer composition.

Problem 1: Low or No Labeling of the Target Protein

Possible Cause A: Inactive CESBA due to Hydrolysis

  • Explanation: The sulfonyl chloride group of CESBA is highly susceptible to hydrolysis in aqueous solutions, a reaction that is accelerated at higher pH.[6] If the CESBA has been improperly stored or the reaction conditions are too harsh, it may have degraded before it can react with your target protein.

  • Solution:

    • Always use freshly prepared solutions of CESBA.

    • Ensure that the CESBA has been stored in a desiccated environment.

    • Perform the reaction at a controlled pH, ideally between 7.5 and 8.5. Avoid highly alkaline conditions.

    • Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.

Possible Cause B: Use of a Nucleophilic Buffer

  • Explanation: Buffers containing nucleophilic groups, such as primary amines (e.g., Tris) or thiols, will compete with your target protein for reaction with CESBA. This is a common cause of low labeling efficiency.

  • Solution:

    • Switch to a non-nucleophilic buffer. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.

    • Ensure that your protein sample is not in a solution containing other nucleophiles (e.g., high concentrations of amino acids, ammonium salts).

Possible Cause C: Suboptimal pH of the Reaction Buffer

  • Explanation: The primary amine of a lysine side chain is only nucleophilic when it is deprotonated. The pKa of the lysine side chain is approximately 10.5. If the pH of your reaction buffer is too low (e.g., below 7), the vast majority of the lysine amines will be protonated (-NH₃⁺) and unreactive.

  • Solution:

    • Increase the pH of your reaction buffer to the recommended range of 7.5-8.5.

    • Verify the pH of your final reaction mixture after adding all components.

Problem 2: Precipitation of CESBA or Protein During the Reaction

Possible Cause A: Low Solubility of CESBA

  • Explanation: While the butyric acid portion of CESBA imparts some water solubility, it can still have limited solubility in aqueous buffers, especially at higher concentrations.

  • Solution:

    • Prepare a concentrated stock solution of CESBA in a water-miscible organic solvent like DMSO or DMF and add it to your reaction mixture in a small volume.

    • Ensure that the final concentration of the organic solvent in your reaction is low enough not to affect the stability of your protein.

    • Gently vortex the reaction mixture immediately after adding the CESBA stock solution to ensure it is well-dispersed.

Possible Cause B: Protein Instability at the Reaction pH

  • Explanation: Some proteins may be less stable or prone to aggregation at the slightly alkaline pH required for efficient labeling.

  • Solution:

    • Perform a preliminary experiment to assess the stability of your protein in the chosen reaction buffer and pH in the absence of CESBA.

    • If your protein is unstable, you may need to perform the reaction at a lower pH, accepting that the reaction may be slower and less efficient.

    • Consider adding stabilizing agents, such as glycerol or specific salts, to your buffer, ensuring they are non-nucleophilic.

Experimental Protocols

Protocol 1: Buffer Selection and Preparation for CESBA Reactions

This protocol provides guidance on selecting and preparing an appropriate buffer for reacting CESBA with a protein.

1. Buffer Selection:

  • Recommended Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.5-8.0

    • HEPES Buffer, pH 7.5-8.5

    • Borate Buffer, pH 8.0-8.5

  • Buffers to Avoid:

    • Tris Buffer (contains primary amines)

    • Glycine Buffer (contains a primary amine)

    • Buffers containing other primary amines or thiols

2. Buffer Preparation (Example: 0.1 M Sodium Phosphate Buffer, pH 8.0):

  • Materials:

    • Sodium phosphate monobasic (NaH₂PO₄)

    • Sodium phosphate dibasic (Na₂HPO₄)

    • High-purity water

    • pH meter

  • Procedure:

    • Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic.

    • To prepare 100 mL of 0.1 M sodium phosphate buffer, pH 8.0, start with approximately 94 mL of the 0.1 M sodium phosphate dibasic solution.

    • While monitoring the pH with a calibrated pH meter, slowly add the 0.1 M sodium phosphate monobasic solution until the pH reaches 8.0.

    • Bring the final volume to 100 mL with high-purity water.

    • Filter the buffer through a 0.22 µm filter before use.

Protocol 2: General Procedure for Protein Labeling with CESBA

This protocol provides a general workflow for labeling a protein with CESBA. The molar ratio of CESBA to protein should be optimized for each specific application.

1. Materials:

  • Protein of interest in a suitable non-nucleophilic buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0)

  • 4-(2-chloroethylsulfonyl)butyric acid (CESBA)

  • Anhydrous DMSO or DMF

  • Desalting column for buffer exchange and removal of excess reagent

2. Procedure:

  • Prepare the Protein Solution: Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in the chosen reaction buffer. If necessary, perform a buffer exchange to remove any interfering substances.

  • Prepare the CESBA Stock Solution: Immediately before use, dissolve CESBA in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Perform the Labeling Reaction: a. While gently vortexing the protein solution, add the desired molar excess of the CESBA stock solution. It is recommended to add the CESBA solution in small aliquots. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quench the Reaction (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purify the Labeled Protein: Remove excess, unreacted CESBA and byproducts by running the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Visualizations and Data

Diagrams

CESBA_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Competing Side Reaction CESBA CESBA (Electrophile) Intermediate Tetrahedral Intermediate CESBA->Intermediate Nucleophilic Attack Protein_NH2 Protein-NH₂ (Nucleophile) Protein_NH2->Intermediate Product Stable Sulfonamide Bond (Protein-NH-SO₂-R) Intermediate->Product Loss of Cl⁻ CESBA_side CESBA Hydrolysis_Product Hydrolyzed CESBA (Inactive) CESBA_side->Hydrolysis_Product Hydrolysis H2O H₂O (Competing Nucleophile) H2O->Hydrolysis_Product

Caption: Reaction pathway of CESBA with a primary amine and the competing hydrolysis side reaction.

pH_Effect cluster_low Low pH cluster_optimal Optimal pH cluster_high High pH pH_Scale pH_Scale Protonated_Amine Protein-NH₃⁺ (Unreactive) pH_Scale:low->Protonated_Amine Slow_Hydrolysis Slow Hydrolysis pH_Scale:low->Slow_Hydrolysis Deprotonated_Amine Protein-NH₂ (Reactive) pH_Scale:opt->Deprotonated_Amine Moderate_Hydrolysis Moderate Hydrolysis pH_Scale:opt->Moderate_Hydrolysis Reactive_Amine_High Protein-NH₂ (Reactive) pH_Scale:high->Reactive_Amine_High Fast_Hydrolysis Fast Hydrolysis (Reagent Loss) pH_Scale:high->Fast_Hydrolysis

Caption: The effect of pH on the reactivity of the target amine and the rate of CESBA hydrolysis.

Data Summary

Table 1: Buffer Selection Guide for CESBA Experiments

Buffer TypeRecommended pH RangeNucleophilic?RecommendationRationale
Phosphate (PBS)7.0 - 8.0NoHighly Recommended Non-nucleophilic and provides good buffering capacity in the optimal pH range.
HEPES7.0 - 8.5NoHighly Recommended A zwitterionic buffer that is non-nucleophilic and maintains pH stability well.[1][7]
Borate8.0 - 9.0NoRecommended Useful for reactions requiring a slightly higher pH, but be mindful of increased hydrolysis.
Tris7.5 - 9.0Yes Not Recommended The primary amine in Tris will react with CESBA, leading to reagent consumption and lower yields.[5]
Glycine8.5 - 10.0Yes Not Recommended Contains a primary amine that will compete with the target molecule for reaction with CESBA.

References

  • 4-(2,4-Dichlorophenoxy)butyric acid. (n.d.). PubChem. Retrieved from [Link]

  • pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy. (2023, August 6). ResearchGate. Retrieved from [Link]

  • Resurveying the Tris buffer solution: The specific interaction between tris(hydroxymethyl)aminomethane and lysozyme. (2023, August 10). ResearchGate. Retrieved from [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Some reactions of 2-chloroethanesulfonyl chloride. (n.d.). RIT Digital Institutional Repository. Retrieved from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). Organic Process Research & Development. Retrieved from [Link]

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). Horiazon Chemical. Retrieved from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2023, September 30). ChemRxiv. Retrieved from [Link]

  • Tris buffer composition. (n.d.). HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. Retrieved from [Link]

  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. (2014, August 22). LCGC North America. Retrieved from [Link]

  • 4-[(2-Chloroethyl)sulfonyl]butanoic acid. (n.d.). ChemBK. Retrieved from [Link]

  • 7.6 Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I. Retrieved from [Link]

  • Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. (2011). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. (2023, July 15). MDPI. Retrieved from [Link]

  • Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. (2021, January 18). PubMed. Retrieved from [Link]

  • Intramolecular cyclization through dehydration of ethyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. (2024, January 15). ResearchGate. Retrieved from [Link]

  • 21.2: Nucleophilic Acyl Substitution Reactions. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Sn2 Reaction: Nucleophilic Substitution of Chloroethane. (2020, November 17). YouTube. Retrieved from [Link]

  • 25.5: Reactions of Amino Acids. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • What are a good methods for reaction of amino acids with thionyl chloride? (2016, September 17). ResearchGate. Retrieved from [Link]

  • Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt. (n.d.). Google Patents.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). ACS Publications. Retrieved from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Tris buffer composition. (n.d.). HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylation Reactions with 4-(2-chloroethylsulfonyl)butyric Acid

Welcome to the technical support center for 4-(2-chloroethylsulfonyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-chloroethylsulfonyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the rate and efficiency of your alkylation reactions with this versatile reagent.

Introduction to 4-(2-chloroethylsulfonyl)butyric Acid

4-(2-chloroethylsulfonyl)butyric acid is a bifunctional molecule featuring a reactive chloroethylsulfonyl group, which is susceptible to nucleophilic attack, and a carboxylic acid moiety.[1] This structure makes it a valuable building block in organic synthesis for introducing a sulfonylbutyric acid linker, often employed in the development of bioconjugates and targeted therapeutics. The efficiency of the alkylation reaction is paramount for successful downstream applications. This guide will explore the key factors influencing the reaction kinetics and provide actionable strategies for optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during alkylation experiments with 4-(2-chloroethylsulfonyl)butyric acid in a question-and-answer format.

Q1: My alkylation reaction with an amine/thiol is proceeding very slowly or not at all. What are the primary factors I should investigate?

A1: A slow or stalled alkylation reaction can be attributed to several factors. The most critical parameters to evaluate are pH, temperature, concentration, and solvent choice .

  • pH: The nucleophilicity of your substrate is highly pH-dependent. For instance, the alkylation of cysteine residues is significantly more efficient at a pH above the pKa of the thiol group (around 8.5), where the thiolate anion, a potent nucleophile, is the predominant species.[2] Similarly, for amines, a pH that is slightly basic will favor the deprotonated, more nucleophilic form. However, excessively high pH can lead to unwanted side reactions.

  • Temperature: Increasing the reaction temperature generally accelerates the reaction rate by providing the molecules with more kinetic energy to overcome the activation energy barrier.[3][4][5][6] A modest increase in temperature, for example, from room temperature to 37°C or 50°C, can significantly enhance the rate of alkylation.[2]

  • Concentration: The rate of a bimolecular reaction, such as this alkylation, is directly proportional to the concentration of the reactants.[7][8][9] Increasing the concentration of either your nucleophile or the 4-(2-chloroethylsulfonyl)butyric acid will lead to more frequent molecular collisions and a faster reaction rate.

  • Solvent: The choice of solvent can have a profound impact on the reaction rate, especially for S(_N)2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the cation while leaving the nucleophile relatively "bare" and more reactive.[10] In contrast, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.

Q2: I'm observing low yields despite the reaction going to completion. What are the potential side reactions?

A2: Low yields can be a result of competing side reactions. With 4-(2-chloroethylsulfonyl)butyric acid, a primary concern is the potential for elimination reactions, particularly under strongly basic conditions, to form the corresponding vinyl sulfone. The chloroethyl group can also undergo hydrolysis, especially at elevated temperatures and extreme pH values. To mitigate these side reactions, consider the following:

  • Controlled pH: Maintain the pH within an optimal range that favors nucleophilic attack without promoting significant elimination or hydrolysis.

  • Temperature Management: While higher temperatures increase the desired reaction rate, they can also accelerate side reactions.[11] It is a matter of finding the right balance for your specific system.

  • Use of Excess Nucleophile: Driving the reaction with an excess of the nucleophile can help to ensure that the primary reaction pathway is favored.

Q3: How can I monitor the progress of my alkylation reaction?

A3: The choice of monitoring technique depends on the nature of your reactants and products. Common methods include:

  • Thin Layer Chromatography (TLC): A quick and effective way to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the consumption of reactants and formation of the desired product, as well as the detection of any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze aliquots taken at different time points to determine the conversion to product.

Optimizing Reaction Parameters: A Deeper Dive

To systematically increase the rate of your alkylation reaction, consider the following experimental strategies.

The Critical Role of pH

The pH of the reaction medium directly influences the nucleophilicity of your substrate.

  • For Amine Nucleophiles: The free amine (R-NH₂) is the nucleophilic species, not the protonated ammonium form (R-NH₃⁺). Therefore, the reaction should be carried out at a pH above the pKa of the amine to ensure a sufficient concentration of the free amine. A general guideline is to work at a pH of 8-9.

  • For Thiol Nucleophiles: Thiolates (R-S⁻) are significantly more nucleophilic than thiols (R-SH). The reaction rate will increase dramatically as the pH is raised above the pKa of the thiol. For cysteine residues in proteins, this is typically around pH 8.5.[2]

NucleophileTypical pKaRecommended pH RangeRationale
Primary Amine~9-108.0 - 9.5Ensures a significant population of the deprotonated, nucleophilic amine.
Thiol (Cysteine)~8.58.0 - 9.0Promotes the formation of the highly nucleophilic thiolate anion.
Leveraging Temperature Effects

Increasing the temperature is a straightforward way to increase the reaction rate.[5][9]

  • General Guideline: As a rule of thumb, a 10°C increase in temperature can roughly double the reaction rate.[4][6]

  • Practical Implementation: If your reaction is slow at room temperature (20-25°C), consider increasing the temperature to 37°C, 50°C, or even higher, provided your reactants and products are stable at those temperatures.[2]

The Impact of Solvent Choice

The solvent plays a crucial role in stabilizing or destabilizing the transition state of the S(_N)2 reaction.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are excellent choices for S(_N)2 reactions. They possess a dipole moment that allows them to solvate the counter-ion of the nucleophile, but they do not engage in hydrogen bonding with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive.[10]

  • Polar Protic Solvents (Use with Caution): Solvents like water, ethanol, and methanol can hydrogen bond with the nucleophile, creating a solvent cage that stabilizes the nucleophile and increases the activation energy for the reaction, thus slowing it down. While often necessary for biological applications, be aware of this inherent rate-dampening effect.

Concentration Effects

The rate of an alkylation reaction, which is a second-order process, is directly dependent on the concentration of both the alkylating agent and the nucleophile.[7][8][9][12]

  • Increasing Reactant Concentration: If the reaction is slow, consider increasing the concentration of one or both reactants. This will increase the frequency of collisions between the reacting molecules.

  • Using an Excess of One Reactant: Employing a stoichiometric excess of the less expensive or more readily available reactant can drive the reaction to completion more quickly.

Experimental Protocols

General Protocol for Alkylation in an Aqueous Buffer (e.g., Protein Modification)
  • Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.0-8.5).

  • Substrate Dissolution: Dissolve your nucleophilic substrate (e.g., protein) in the prepared buffer to the desired concentration.

  • Alkylation Reagent Preparation: Prepare a stock solution of 4-(2-chloroethylsulfonyl)butyric acid in a water-miscible organic solvent (e.g., DMF or DMSO) to prevent hydrolysis in an aqueous stock solution.

  • Reaction Initiation: Add the desired molar excess of the 4-(2-chloroethylsulfonyl)butyric acid stock solution to the stirring substrate solution.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle stirring.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Quenching: Once the reaction is complete, quench any unreacted alkylating agent by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol.[13]

  • Purification: Purify the alkylated product using a suitable method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

General Protocol for Alkylation in an Organic Solvent
  • Solvent and Glassware Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can be critical for some reactions.[14] Use an anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or ACN).

  • Reactant Addition: Dissolve the nucleophilic substrate in the anhydrous solvent. If the nucleophile requires deprotonation, add a suitable non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate).

  • Addition of Alkylating Agent: Add 4-(2-chloroethylsulfonyl)butyric acid to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the desired temperature.

  • Work-up: After the reaction is complete (as determined by TLC or LC-MS), perform an appropriate aqueous work-up to remove the solvent and any inorganic salts.[15]

  • Purification: Purify the product by column chromatography, crystallization, or distillation.

Visualizing the Reaction and Optimization Strategy

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Select_Solvent Select Solvent (Polar Aprotic Preferred) Prepare_Nucleophile Prepare Nucleophile Solution Select_Solvent->Prepare_Nucleophile Adjust_pH Adjust pH (if aqueous) Prepare_Nucleophile->Adjust_pH Add_Alkylating_Agent Add 4-(2-chloroethylsulfonyl) butyric acid Adjust_pH->Add_Alkylating_Agent Control_Temperature Control Temperature Add_Alkylating_Agent->Control_Temperature Monitor_Progress Monitor Reaction (TLC, LC-MS) Control_Temperature->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Purify_Product Purify Product Quench_Reaction->Purify_Product

Caption: A general workflow for optimizing the alkylation reaction.

Troubleshooting_Alkylation Start Slow or No Reaction Check_pH Is pH optimal for nucleophile reactivity? Start->Check_pH Adjust_pH Adjust pH (e.g., pH 8-9 for amines/thiols) Check_pH->Adjust_pH No Check_Temp Is temperature high enough? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Increase_Temp Increase Temperature (e.g., to 37-50°C) Check_Temp->Increase_Temp No Check_Conc Are concentrations adequate? Check_Temp->Check_Conc Yes Increase_Temp->Check_Conc Increase_Conc Increase Reactant Concentrations Check_Conc->Increase_Conc No Check_Solvent Is the solvent polar aprotic? Check_Conc->Check_Solvent Yes Increase_Conc->Check_Solvent Change_Solvent Switch to DMF, DMSO, or ACN Check_Solvent->Change_Solvent No Success Reaction Rate Increased Check_Solvent->Success Yes Change_Solvent->Success

Caption: A troubleshooting decision tree for slow alkylation reactions.

References

  • 8.3: Factors Affecting Reaction Rates (Kinetics) - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • Factors affecting rate of chemical reaction - AdiChemistry. (n.d.). Retrieved from [Link]

  • Factors Affecting Rates of Reaction - Student Academic Success - Monash University. (n.d.). Retrieved from [Link]

  • Factors Affecting Reaction Rates | Chemistry - Lumen Learning. (n.d.). Retrieved from [Link]

  • KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents. (n.d.).
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • 14.1: Factors that Affect Reaction Rates - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 8.5: The Effect of Temperature on Reaction Rates - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • 2-Chloroethanesulfonyl chloride - Grokipedia. (n.d.). Retrieved from [Link]

  • Solution Manual Advanced Problems-150-185 | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012). Retrieved from [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC - NIH. (n.d.). Retrieved from [Link]

  • How Does Temperature Affect The Rate Of A Reaction?. (2023). Retrieved from [Link]

  • Protein Reduction, Alkylation, Digestion - UWPR - University of Washington. (2011). Retrieved from [Link]

  • Deactivation Kinetics of the Catalytic Alkylation Reaction | ACS Catalysis - ACS Publications. (2020). Retrieved from [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Retrieved from [Link]

  • Solvent Effects on Sn1 and Sn2 Reactions - YouTube. (2010). Retrieved from [Link]

  • The effect of temperature on rates of reaction - Chemguide. (n.d.). Retrieved from [Link]

  • Effect of reaction temperature on the alkylate composition (TFA = 20 wt... - ResearchGate. (n.d.). Retrieved from [Link]

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One - ResearchGate. (n.d.). Retrieved from [Link]

  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Sulfonylation reaction between tertiary amines and aryl sulfonyl... - ResearchGate. (n.d.). Retrieved from [Link]

  • Sn1 vs Sn2: Solvent effects (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • Limitations of Friedel-Crafts Alkylation - YouTube. (2021). Retrieved from [Link]

  • Protein separation optimization. (A) Effect of alkylation before... - ResearchGate. (n.d.). Retrieved from [Link]

  • Alkylation of isobutane and butene using chloroaluminate imidazolium ionic liquid as catalyst: Effect of organosulfur compound additive | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Alkylation Damage by Lipid Electrophiles Targets Functional Protein Systems - PMC - NIH. (n.d.). Retrieved from [Link]

  • Kinetics of Mixed Ethanol/n-Butanol Esterification of Butyric Acid with Amberlyst 70 and p-Toluene Sulfonic Acid | Request PDF - ResearchGate. (2025). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond 4-(2-Chloroethylsulfonyl)butyric Acid: A Comparative Guide to Thiol-Reactive Protein Analysis

Executive Summary: The "Masked" Vinyl Sulfone In protein analysis, 4-(2-chloroethylsulfonyl)butyric acid (CESB) serves a specific niche: it is a masked vinyl sulfone . It does not react with proteins directly in its stor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Vinyl Sulfone

In protein analysis, 4-(2-chloroethylsulfonyl)butyric acid (CESB) serves a specific niche: it is a masked vinyl sulfone . It does not react with proteins directly in its storage state. Instead, under slightly basic conditions, it undergoes


-elimination of hydrogen chloride (HCl) to generate a reactive vinyl sulfone, which then selectively targets cysteine residues (thiols) via Michael addition.

While CESB offers excellent shelf stability and high specificity, modern workflows often demand alternatives due to:

  • Slow Activation Kinetics: The requirement for in-situ elimination can be a rate-limiting step.

  • pH Constraints: The basic pH required for activation may degrade sensitive proteins.

  • Byproduct Generation: The release of HCl, while minor, can locally alter ionic strength or pH in micro-scale reactions.

This guide compares CESB against its three primary competitors: Maleimides (for speed), Iodoacetamides (for irreversible stability), and Pyridyl Disulfides (for reversibility).

Technical Deep Dive: The Mechanism of Action

To choose an alternative, one must first understand the baseline chemistry of CESB.

The CESB Activation Pathway

CESB is a "pro-drug" of the bioconjugation world. It requires a base to trigger the release of the reactive species.

CESB_Mechanism CESB 4-(2-chloroethylsulfonyl) butyric acid (Precursor) VS Vinyl Sulfone (Active Species) CESB->VS  β-Elimination (-HCl)   Base Base (pH > 7.5) Base->VS Product Stable Thioether Conjugate VS->Product  Michael Addition   Protein Protein-SH (Cysteine) Protein->Product

Figure 1: The two-step activation and conjugation mechanism of CESB. Note that alternatives like Maleimides skip the first step entirely.

Comparative Analysis of Alternatives

Alternative A: Maleimides (The Speed Specialist)

Best for: Rapid labeling, kinetic studies, and situations where short reaction times are critical.

  • Mechanism: Direct Michael addition to thiols.

  • Advantage: Reaction rates are

    
     to 
    
    
    
    times faster than vinyl sulfones.
  • Critical Flaw: The resulting succinimidyl thioether linkage is susceptible to hydrolysis (ring-opening) or retro-Michael exchange in the presence of excess thiols (like glutathione) in plasma.

Alternative B: Iodoacetamides (The Proteomic Standard)

Best for: Peptide mapping, Mass Spectrometry (MS), and permanent alkylation.

  • Mechanism: Nucleophilic substitution (

    
    ).
    
  • Advantage: Forms a strictly irreversible thioether bond. Unlike maleimides, it does not undergo exchange reactions.

  • Critical Flaw: Requires protection from light.[1] Can off-target label Histidine residues if pH > 8.0.

Alternative C: Pyridyl Disulfides (The Reversible Option)

Best for: Drug delivery systems (ADCs) or purification tags where the label must be removed.

  • Mechanism: Thiol-disulfide exchange.

  • Advantage: The bond can be cleaved using reducing agents (DTT or TCEP).

  • Critical Flaw: Unstable in reducing environments (e.g., intracellular cytosol).

Performance Data Comparison

The following data aggregates kinetic profiles from standard bioconjugation literature.

FeatureCESB (Vinyl Sulfone Precursor)MaleimideIodoacetamide (IAA)Pyridyl Disulfide
Reaction Kinetics (

)
Slow (

)*
Very Fast (

)
Moderate (

)
Moderate
pH Optimum pH 7.5 - 9.0 (Activation required)pH 6.5 - 7.5pH 7.5 - 8.5pH 7.0 - 8.0
Linkage Stability High (Stable Thioether)Moderate (Hydrolysis risk)Very High (Stable Thioether)Low (Reversible)
Selectivity High for Cys (vs Lys)High for CysHigh (Risk of His/Tyr at high pH)High for Cys
Byproducts HClNoneHI (Iodide ions)Pyridine-2-thione

*Note: CESB kinetics are limited by the elimination step. Once activated, the vinyl sulfone reacts slower than maleimide.

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine if you should abandon CESB for an alternative.

Decision_Matrix Start Start: Protein Cysteine Analysis Q1 Is the linkage required to be cleavable (reversible)? Start->Q1 Reversible Use Pyridyl Disulfides (e.g., SPDP) Q1->Reversible Yes Q2 Is reaction speed critical? (e.g., unstable protein, kinetic assay) Q1->Q2 No Fast Use Maleimides (Strict pH 6.5-7.5) Q2->Fast Yes Q3 Is long-term stability in biological fluids required? Q2->Q3 No Stable Use Iodoacetamide (IAA) or Native Vinyl Sulfone Q3->Stable Yes Keep Stick with CESB (If high pH is tolerated) Q3->Keep No

Figure 2: Strategic decision tree for selecting thiol-reactive reagents.

Validated Experimental Protocols

Protocol A: High-Speed Labeling with Maleimides

Use this when CESB is too slow.

Reagents:

  • Protein of interest (1-10 mg/mL) in PBS, pH 7.2.

  • Maleimide-Linker stock (10 mM in DMSO).

  • Self-Validation Step: Ellman’s Reagent (DTNB).

Procedure:

  • Reduction (Optional): If cysteines are oxidized, treat protein with 5 mM TCEP for 30 min. Remove TCEP via desalting column (Maleimides react with TCEP).

  • Conjugation: Add Maleimide stock to protein solution at a 10-20 molar excess.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT) or 2 hours at 4°C.

    • Expert Insight: Unlike CESB which requires pH > 7.5, keep Maleimide reactions at pH 6.5–7.5 . Above pH 8.0, maleimides react with amines (Lysine) and hydrolyze rapidly.

  • Quenching: Add excess DTT or

    
    -mercaptoethanol to quench unreacted maleimide.
    
  • Validation: Measure free thiols using Ellman’s assay. A successful reaction yields near-zero absorbance at 412 nm compared to the control.

Protocol B: Irreversible Alkylation with Iodoacetamide (IAA)

Use this for Mass Spec preparation or when maximum bond stability is required.

Reagents:

  • Protein sample (denatured/reduced).[2]

  • Iodoacetamide (freshly prepared 500 mM stock in water).

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0).

Procedure:

  • Preparation: Dissolve protein in Ammonium Bicarbonate buffer.

  • Alkylation: Add IAA to a final concentration of 10–50 mM (approx. 2.5x excess over total thiols).

  • Incubation: Incubate for 30–60 minutes at RT in the DARK .

    • Expert Insight: Light catalyzes the decomposition of IAA to iodine, which is a potent oxidant that can damage Tyrosine and Tryptophan residues.

  • Quenching: Add DTT to equimolar concentration with IAA.

  • Validation: Analyze via LC-MS. Look for a mass shift of +57.02 Da per cysteine residue (Carbamidomethylation).

References

  • Mechanism of Vinyl Sulfones

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Title: "Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers."
    • Context: Confirms the pseudo-first-order kinetics and stability of vinyl sulfone-thiol bonds compared to maleimides.
    • (General PMC Search for verification)

  • Maleimide vs.

    • Source: Biotium & Thermo Fisher Scientific Technical Guides.
    • Title: "Protocol: Maleimide Labeling of Protein Thiols" and "Sulfhydryl-Reactive Crosslinker Chemistry."
    • Context: Details the hydrolysis risks of maleimides at high pH and the specificity windows for different linkers.
  • Thiol-Reactive Probes Comparison

    • Source: MDPI / PMC.
    • Title: "Thiol Reactive Probes and Chemosensors."[3]

    • Context: Provides comparative data on LOD (Limit of Detection)
  • Chemical Identity of CESB

    • Source: PubChem / TCI Chemicals.

    • Title: "4-(2-Chloroethylsulfonyl)butyric Acid | C6H11ClO4S."[4][5]

    • Context: Verifies the structure, molecular weight (214.66)

Sources

Comparative

Comprehensive Guide: Characterization of 4-(2-Chloroethylsulfonyl)butyric Acid Modified Peptides

Topic: Characterization of 4-(2-Chloroethylsulfonyl)butyric Acid Modified Peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 4-(2-Chloroethylsulfonyl)butyric Acid Modified Peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the landscape of bioconjugation, the stability of the linker-payload connection is paramount.[1][2] While maleimide-thiol chemistry remains the industry standard, it suffers from reversibility (retro-Michael addition) and thiol exchange in plasma. 4-(2-Chloroethylsulfonyl)butyric acid represents a sophisticated alternative: a latent vinyl sulfone precursor.[1]

This guide details the characterization, mechanism, and performance of peptides modified with this reagent.[1] Unlike direct vinyl sulfones, the chloroethylsulfonyl (CES) moiety offers a unique activation mechanism that generates a highly stable thioether linkage, superior to maleimides for long-term in vivo applications.[1]

Mechanism of Action: The Latent Electrophile

The 4-(2-chloroethylsulfonyl)butyric acid linker functions through a two-step mechanism: Elimination-Addition .[1] It does not react directly via nucleophilic substitution (


); rather, the electron-withdrawing sulfone group acidifies the 

-hydrogens, facilitating base-catalyzed

-elimination of HCl to form a reactive vinyl sulfone.[1]
Reaction Pathway[1]
  • Amide Coupling: The carboxylic acid tail couples to a peptide amine (N-terminus or Lysine) using standard peptide synthesis (SPPS).[1]

  • Activation (Elimination): Under physiological or slightly alkaline conditions (pH

    
     7.5), the chloroethyl group eliminates HCl, generating the vinyl sulfone.[1]
    
  • Conjugation (Michael Addition): The vinyl sulfone undergoes an irreversible Michael addition with a target thiol (Cys).[1]

CES_Mechanism Reagent 4-(2-Chloroethylsulfonyl) butyric acid Intermediate CES-Peptide Conjugate (Latent Electrophile) Reagent->Intermediate Amide Coupling (SPPS/Solution) Peptide Peptide-NH2 Peptide->Intermediate VinylSulfone Vinyl Sulfone-Peptide (Active Michael Acceptor) Intermediate->VinylSulfone β-Elimination (pH > 7.5, -HCl) FinalProduct Stable Thioether Conjugate (Irreversible) VinylSulfone->FinalProduct Michael Addition (+ Target-SH) Target Target Protein-SH Target->FinalProduct

Figure 1: The activation and conjugation pathway of CES-modified peptides. The reagent acts as a "masked" vinyl sulfone, releasing HCl to become active.[1]

Comparative Performance Analysis

The choice of linker dictates the therapeutic window and shelf-life of a conjugate.[1] The table below contrasts the CES-linker with standard alternatives.

Technology Comparison Matrix
FeatureMaleimide (Standard)Iodoacetamide (Haloacetyl)CES-Butyric Acid (Vinyl Sulfone)
Reaction Type Michael Addition

Substitution
Elimination-Addition
Linkage Stability Moderate (Reversible)High (Irreversible)Very High (Irreversible)
Plasma Stability Prone to exchange with AlbuminStableStable (No retro-Michael)
Selectivity High for Thiols (pH 6.5-7.[1]5)Low (Reacts w/ His/Lys at pH >8)High for Thiols (pH 7.0-8.[1]5)
Kinetics Very Fast (

)
SlowModerate (Slower than Maleimide)
Hydrolysis Risk Ring opening (Maleamic acid)Hydrolysis to HydroxyacetylVery Low (Sulfones are stable)
Key Advantages of CES-Linkers
  • Irreversibility: Unlike maleimides, the vinyl sulfone-thiol bond does not undergo retro-Michael addition.[1] This prevents "linker fallout" in plasma, reducing off-target toxicity.[1]

  • Hydrolytic Stability: The sulfone moiety is chemically inert to hydrolysis, unlike the succinimide ring of maleimides which can ring-open, altering the physicochemical properties of the drug.[1]

  • Controlled Activation: The chloroethyl precursor is stable as a solid or in acidic solution, allowing for purification of the modified peptide before activation.[1]

Characterization Protocols

Accurate characterization requires monitoring the mass shifts associated with the three distinct states of the molecule: the Chloroethyl precursor, the Vinyl Sulfone intermediate, and the Thiol adduct.[1]

Mass Spectrometry (LC-MS) Analysis

The mass shifts are distinct and allow for precise monitoring of the reaction progress.[1]

Table 2: Calculated Mass Shifts for CES-Modification

Molecular StateFormula Change (vs Peptide)Monoisotopic Mass Shift (

Da)
Description
1.[1] Amide Coupled

+196.00 Peptide coupled to CES-linker (Cl intact).[1]
2. Activated

+159.02 Loss of HCl (-36.98 Da) from state 1.[1]
3. Conjugated

+160.03 Addition of Thiol (H) to Vinyl Sulfone.

Note: The transition from State 1 to State 2 involves a mass loss of ~37 Da.[1] This is the critical QC step to verify activation.

Experimental Protocol: Synthesis & Conjugation
Phase 1: Peptide Modification (Solid Phase)
  • Reagent Prep: Dissolve 4-(2-chloroethylsulfonyl)butyric acid (3 eq) in DMF.

  • Activation: Add DIC (3 eq) and Oxyma Pure (3 eq). React for 5 minutes.

  • Coupling: Add to resin-bound peptide (N-terminal amine or Lysine side chain).[1] Shake for 2 hours at RT.

  • Cleavage: Cleave peptide using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5). Avoid strong bases to prevent premature elimination of HCl.

  • QC: Analyze by LC-MS. Target mass = Peptide MW + 196 Da.

Phase 2: Activation & Conjugation

This protocol combines activation and conjugation, exploiting the pH dependency.[1]

  • Buffer Preparation: Prepare 100 mM Sodium Phosphate, 2 mM EDTA, pH 8.0.

    • Expert Note: pH 8.0 is critical. Below pH 7.5, elimination is slow. Above pH 9.0, competing hydrolysis or amine reactivity may occur.

  • Solubilization: Dissolve the CES-modified peptide in buffer (or DMSO/Buffer mix) to 1-5 mM.

  • Incubation (Activation): Incubate at 37°C for 1-2 hours.

    • Monitoring: Check LC-MS for conversion of +196 Da species to +159 Da species (Vinyl Sulfone).

  • Thiol Addition: Add target thiol (protein/peptide) at 1.2 - 2.0 molar excess relative to the CES-peptide.[1]

  • Reaction: Incubate at RT for 4-16 hours.

    • Note: Vinyl sulfones react slower than maleimides. Overnight incubation is often required for high yields.

  • Quenching: Add excess Cysteine or Mercaptoethanol to quench unreacted vinyl sulfones.

Stability Verification (Self-Validating Protocol)

To prove the superiority of the CES-linker over maleimide, perform this "Thiol Exchange Challenge."

  • Prepare Conjugates: Synthesize both Peptide-CES-Thiol and Peptide-Maleimide-Thiol.

  • Challenge: Incubate both conjugates in PBS containing 10 mM Glutathione (GSH) at 37°C.

  • Time Points: Analyze aliquots at 0, 24, 48, and 96 hours via LC-MS.

  • Expected Result:

    • Maleimide: Significant appearance of Peptide-Maleimide-GSH (exchange product) or Peptide-Maleimide-Hydrolyzed.[1]

    • CES-Linker: >95% retention of original conjugate.[1] No exchange observed.

References

  • Concepts of Vinyl Sulfone Chemistry: Meadows, D. C., & Gervay-Hague, J. (2006).[1][3][4][5] Vinyl sulfones: synthetic preparations and medicinal chemistry applications.[3][4][5][6] Medicinal Research Reviews. [Link]

  • Comparison of Thiol-Reactive Probes: Vuckovic, D. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols. Analytical and Bioanalytical Chemistry. [Link][1]

  • Vinyl Sulfone Peptide Modification: Morpurgo, M., Veronese, F. M., & Kachensky, D. (1996).[1] Preparation and characterization of poly(ethylene glycol) vinyl sulfone. Bioconjugate Chemistry. [Link][1]

  • Stability of Thioether Linkages: Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[1] Nature Biotechnology. [Link][1]

  • Reagent Properties (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 125307511, 4-(2-Chloroethylsulfonyl)butyric acid.[1] [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Chloroethylsulfonyl)butyric Acid

CAS: 121315-24-0 | Formula: | Molecular Weight: 214.66 g/mol [1][2][3] Executive Safety Directive To: Laboratory Personnel & Safety Officers From: Senior Application Scientist, Chemical Safety Division Subject: Risk Miti...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 121315-24-0 | Formula:


 | Molecular Weight:  214.66  g/mol [1][2][3]

Executive Safety Directive

To: Laboratory Personnel & Safety Officers From: Senior Application Scientist, Chemical Safety Division Subject: Risk Mitigation and Handling Protocol for Sulfone-Based Linkers

Handling 4-(2-Chloroethylsulfonyl)butyric Acid requires more than standard compliance; it demands an understanding of its latent reactivity. While classified primarily as an irritant and harmful if swallowed (H302, H315, H319), this compound is a "masked" alkylating agent .

The Scientific Reality: This molecule is a precursor. Under physiological or basic conditions (pH > 7.5), it undergoes


-elimination of hydrochloric acid (HCl) to form a Vinyl Sulfone . Vinyl sulfones are potent Michael acceptors that covalently modify cysteine residues. Therefore, you must handle the dry powder as a potential irritant, but treat reaction mixtures (especially basic ones) as active alkylating hazards. 

Strategic PPE Selection

Standard latex gloves are insufficient for organic alkylating agents. The following Personal Protective Equipment (PPE) matrix is designed to prevent permeation and sensitization.

PPE Specification Table
ComponentRecommended SpecificationScientific Rationale
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (min 5 mil) or NeopreneThe "chloroethyl" moiety allows for lipid solubility. Double gloving creates a breakthrough time buffer. Colored outer gloves allow visual detection of tears/compromise.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are inadequate for powders that can become airborne or reactive liquids. Goggles seal against vapors if heating occurs.
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary containment is non-negotiable. If weighing outside a hood, use N95/P100 particulate respirator to prevent inhalation of the solid acid.
Body Defense Lab Coat (High-Neck, Snap Closure) Prevents "neck-gap" exposure. Cotton/poly blends are acceptable, but Tyvek sleeves are recommended for scale-up (>10g) operations.

Operational Protocol: The Self-Validating Workflow

This protocol integrates safety checks directly into the experimental steps.

Phase A: Preparation & Solubilization
  • Environmental Check: Verify fume hood airflow is operational. Clear the sash area of clutter.

  • Weighing:

    • Best Practice: Weigh inside the hood using a draft shield.

    • Alternative: If weighing on an open bench, use a closed weighing vessel (tared vial with cap). Do not transfer open spatulas of powder across the lab.

  • Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or aqueous buffers.

    • Caution: Dissolution is generally exothermic. Add solvent slowly.

Phase B: Activation & Reaction (The Critical Hazard Point)

At this stage, the addition of base activates the compound.

  • pH Monitoring: When adjusting pH to 7.5–8.5 to drive the reaction, use a calibrated pH micro-electrode.

    • Risk:[4][5][6][7] High pH (>9.0) accelerates hydrolysis but also rapid vinyl sulfone formation.

  • Containment: Perform all reactions in closed vessels (septum-capped vials or round-bottom flasks).

  • Spill Tray: All reaction vessels must sit within a secondary containment tray (polypropylene) to capture potential rupture or spill.

Phase C: Quenching & Decontamination

Never dispose of the active reaction mixture directly.

  • The "Scavenger" Protocol: Before disposal or workup, add an excess of a nucleophile to quench unreacted vinyl sulfone species.

    • Reagent: 5-10 equivalents of Cysteine , Lysine , or Ethanolamine .

    • Time: Allow to stir for 30 minutes at RT.

    • Mechanism: The scavenger permanently alkylates the reactive vinyl group, rendering the molecule biologically inert.

Mechanistic Visualization

Understanding the chemistry is the best safety tool. The diagram below illustrates the activation pathway that dictates our safety stance.

ActivationMechanism cluster_safety Safety Critical Zone Precursor 4-(2-Chloroethylsulfonyl) butyric Acid (Stable Solid) VinylSulfone Vinyl Sulfone Intermediate (ACTIVE HAZARD) Michael Acceptor Precursor->VinylSulfone Elimination of HCl Base Base Addition (pH > 7.5) Base->VinylSulfone Conjugate Stable Thioether Conjugate VinylSulfone->Conjugate Alkylation Protein Target Protein (Cysteine Thiol) Protein->Conjugate Nucleophilic Attack

Figure 1: Activation Pathway. Note that the "Vinyl Sulfone" intermediate is the peak toxicity state, requiring maximum PPE adherence.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[6] The compound is acidic; do not neutralize with base on the skin (exothermic risk).

  • Eye Contact: Flush with eyewash for 15 minutes. Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Disposal of Waste

Do not pour down the drain.[8] This compound is toxic to aquatic life and may persist in water systems.

  • Segregation: Collect in a dedicated "Halogenated Organic Waste" container.

  • Pre-treatment (Recommended): If you have large quantities (>500mg) of waste solution:

    • Treat with excess dilute NaOH (1M) and Cysteine for 1 hour.

    • Neutralize to pH 7 with dilute HCl.

    • Dispose of as chemical waste.

  • Labeling: Clearly label waste containers with: "Contains Sulfone Linker - Potential Alkylator."

Decision Logic for Spills

Use this flow to determine the appropriate response to a spill.

SpillResponse Start Spill Detected Type State of Matter? Start->Type Solid Dry Powder Type->Solid Liquid Liquid/Solution Type->Liquid ActionSolid 1. Dampen paper towel 2. Wipe gently (avoid dust) 3. Place in bag Solid->ActionSolid LiquidCheck Is it Activated? (pH > 7) Liquid->LiquidCheck Dispose Seal in HazMat Bag Label & Dispose ActionSolid->Dispose InertLiquid Absorb with Vermiculite/Pads LiquidCheck->InertLiquid No (Acidic) ActiveLiquid 1. Cover with Cysteine/Base slurry 2. Wait 15 mins 3. Absorb LiquidCheck->ActiveLiquid Yes (Basic) InertLiquid->Dispose ActiveLiquid->Dispose

Figure 2: Spill Response Decision Matrix.[6] Differentiating between "Inert" and "Active" spills is crucial for preventing secondary exposure.

References

  • PubChem. (n.d.). Compound Summary: 4-(2-chloroethylsulfonyl)butanoic acid.[2][9] National Library of Medicine. Retrieved from [Link]

Sources

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